Quinoline-2-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
quinoline-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZTFGYDXJWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482091 | |
| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89047-45-0 | |
| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Evolving Therapeutic Landscape of Quinoline-2-Carboxylic Acid Derivatives: A Senior Application Scientist's Perspective
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline-2-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Among its many derivatives, quinoline-2-carboxylic acid stands out due to the strategic placement of a carboxylic acid group, which can act as a key interaction point with biological receptors, a chelating group for metal ions, or a handle for further chemical modification.[3]
This guide provides a deep dive into the multifaceted biological activities of quinoline-2-carboxylic acid derivatives, moving beyond a simple cataloging of effects to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required for their evaluation. As drug discovery pipelines face mounting pressures to deliver novel and effective therapeutics, understanding the full potential of established yet adaptable scaffolds like quinoline-2-carboxylic acid is paramount. This document is structured to serve as a technical resource, offering field-proven insights and self-validating protocols to empower researchers in their quest for the next generation of medicines.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities that can circumvent existing resistance mechanisms. Quinoline derivatives have a rich history in this area, with the fluoroquinolone antibiotics being a prime example.[4] Derivatives of quinoline-2-carboxylic acid are now being investigated as a platform for the development of new antimicrobial agents.
Antibacterial Properties
The antibacterial effects of many quinoline derivatives are attributed to their ability to disrupt bacterial DNA replication.[5] This is primarily achieved through the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, and their inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. The carboxylic acid moiety at the 2-position, in conjunction with a nearby nitrogen atom, is thought to be critical for chelating magnesium ions in the enzyme's active site, a key mechanistic step in the inhibitory process.[3]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-position: The introduction of various substituents at the 4-position of the quinoline ring has been shown to significantly modulate antibacterial activity.
-
Halogenation: The presence of halogen atoms, particularly fluorine and bromine, on the quinoline ring can enhance antibacterial potency, a feature well-established in the fluoroquinolone class of antibiotics.[6]
-
Hybrid Molecules: Hybrid molecules that couple the quinoline-2-carboxylic acid scaffold with other antibacterial pharmacophores have shown promising broad-spectrum activity.[6][7]
Table 1: Representative Antibacterial Activity of Quinoline-2-Carboxylic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-quinoline hybrid 37 | Klebsiella pneumoniae | 8 | [6] |
| Benzimidazole-quinoline hybrid 34 | Various strains | 32-128 | [6] |
| Quinolone-quinoline hybrid 5d | Various G+ & G- strains | 0.125-8 | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a standardized method for quantifying the in vitro antibacterial activity of quinoline-2-carboxylic acid derivatives.
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test compounds (quinoline-2-carboxylic acid derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Solvent for test compounds (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control (bacterium with no compound) and a negative control (broth only).
-
Incubation: a. Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting the Machinery of Malignancy
The quinoline scaffold is present in several approved anticancer drugs, and derivatives of quinoline-2-carboxylic acid have demonstrated significant potential in this therapeutic area.[1][8] Their anticancer effects are often multifactorial, involving various mechanisms that disrupt cancer cell proliferation and survival.
Mechanisms of Action
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline-2-carboxylic acid derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[9]
-
Signaling Pathway Modulation: These compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, cell survival, and proliferation.[10]
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspase cascades.[11]
Table 2: In Vitro Antiproliferative Activity of Quinoline-2-Carboxylic Acid and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | Mammary (MCF7) | Significant growth inhibition | [3] |
| Quinoline-2-carboxylic acid | Cervical (HeLa) | Significant cytotoxicity | [3] |
| Pyrimido[4,5-b]quinoline derivatives | Breast (MCF-7) | 48.54-70.33 | [1] |
| Indole-based quinoline derivative 68 | Various cell lines | 0.09-0.42 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
This protocol outlines a reliable and sensitive method for evaluating the cytotoxic effects of quinoline-2-carboxylic acid derivatives on adherent cancer cell lines.
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells, providing a measure of cell viability.
Materials:
-
Test compounds
-
Adherent cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: a. Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: a. Wash the plates with water and allow them to air dry. b. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: a. Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization and Measurement: a. Add Tris-base solution to each well to solubilize the protein-bound dye. b. Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability compared to the untreated control. b. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anticancer Drug Screening Workflow
Caption: Workflow for in vitro anticancer activity screening using the SRB assay.
Anti-inflammatory Activity: Quelling the Fires of Chronic Disease
Chronic inflammation is a key driver of numerous diseases. Quinoline-2-carboxylic acid and its derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[10][12]
Mechanism of Action
The anti-inflammatory effects of these compounds are often linked to the modulation of the NF-κB signaling pathway.[10] By inhibiting the activation of NF-κB, these derivatives can suppress the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Proposed Mechanism of NF-κB Inhibition
Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of test compounds.[10]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling compared to a control group.
Materials:
-
Test compounds
-
Rodents (rats or mice)
-
Carrageenan solution
-
Pletysmometer or calipers
-
Positive control drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize animals to the laboratory conditions. b. Divide the animals into groups (e.g., control, positive control, test compound groups).
-
Compound Administration: a. Administer the test compound or vehicle (for the control group) orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Inflammation: a. Inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: a. Measure the paw volume of each animal using a pletysmometer or calipers immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: a. Calculate the percentage of edema inhibition for each group compared to the control group.
Neuroprotective and Other Emerging Activities
The biological repertoire of quinoline-2-carboxylic acid derivatives extends beyond antimicrobial, anticancer, and anti-inflammatory effects.
Kynurenic Acid and Neuroprotection
Kynurenic acid, a naturally occurring tryptophan metabolite with a quinoline-2-carboxylic acid core, is an antagonist of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[13][14] Overactivation of these receptors is implicated in the pathophysiology of several neurodegenerative diseases. Therefore, kynurenic acid and its synthetic analogs are being investigated for their neuroprotective potential.[14]
Antiviral and Antidiabetic Potential
Recent studies have highlighted the antiviral activity of certain quinoline derivatives against a range of viruses, including SARS-CoV-2 and Dengue virus.[9][15] Additionally, some quinoline-2-carboxylic acid derivatives have demonstrated antidiabetic properties by inhibiting α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[16]
Conclusion and Future Perspectives
Quinoline-2-carboxylic acid and its derivatives represent a versatile and highly adaptable scaffold for the development of new therapeutic agents. The diverse range of biological activities, coupled with well-understood mechanisms of action and established synthetic pathways, makes this class of compounds a fertile ground for future drug discovery efforts.
The key to unlocking the full potential of this scaffold lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies will continue to be crucial in guiding these efforts. Furthermore, the exploration of novel therapeutic applications, such as in the treatment of neurodegenerative and viral diseases, holds significant promise. As our understanding of the intricate interplay between chemical structure and biological function deepens, we can expect to see the emergence of a new generation of quinoline-2-carboxylic acid-based drugs that address some of the most pressing challenges in human health.
References
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Al-Mokyna, F. H., Al-Masoudi, N. A., & Ferraz, P. A. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Al-Warhi, T., Sabt, A., Rizk, O., El-kaeed, K., & Al-Ghorbani, M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]
- Glaxo Group Ltd. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
Tiwari, R. K., Bhati, L., & Singh, D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]
-
Al-Warhi, T., Sabt, A., Rizk, O., El-kaeed, K., & Al-Ghorbani, M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Various Authors. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar. [Link]
-
Nazarova, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. PubMed Central. [Link]
-
Sharma, A., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Singh, R. P., & Singh, R. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Sharma, K., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]
-
Kennedy, D. O. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]
-
Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]
-
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]
-
Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. RSC Advances. [Link]
-
Van der Watt, M., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]
-
Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. ResearchGate. [Link]
-
Sharma, A., & Kumar, V. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. RSC Advances. [Link]
-
Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH. [Link]
-
Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar. [Link]
-
Al-Warhi, T., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Toldi, J., et al. (2011). Synthesis and biological effects of some kynurenic acid analogs. PubMed. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Quinoline-2-carboxylic Acid Hydrochloride: A Strategic Intermediate in Modern Drug Discovery
Foreword: The Architectural Elegance of the Quinoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, owing to their remarkable versatility and profound biological activity. The quinoline ring system is a quintessential example of such a scaffold. Its rigid, bicyclic aromatic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This has led to the development of a wide array of drugs, from antimalarials like chloroquine to antihypertensives such as quinapril.[1]
This technical guide focuses on a particularly valuable derivative: Quinoline-2-carboxylic acid , and its hydrochloride salt. The strategic placement of the carboxylic acid group at the 2-position transforms the quinoline core into a highly versatile building block. This functional group serves as a reactive handle for a variety of chemical transformations, most notably amide bond formation, allowing for the systematic construction of complex molecular architectures. The hydrochloride salt form further enhances its utility by improving solubility and stability, critical parameters in the rigorous environment of pharmaceutical development.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthetic strategies, the rationale for its use as an intermediate, and the practical considerations for its application in a laboratory and process development setting.
Physicochemical Profile and Strategic Advantages
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a crystalline solid.[2] The hydrochloride salt is prepared by treating the free acid with hydrochloric acid, which protonates the basic nitrogen atom of the quinoline ring.
Rationale for Hydrochloride Salt Formation
The conversion of a free base, particularly a weakly basic active pharmaceutical ingredient (API) or intermediate, into a hydrochloride salt is a common and highly effective strategy in pharmaceutical development. This choice is not arbitrary but is grounded in fundamental chemical principles to overcome common formulation and manufacturing challenges.[3]
-
Enhanced Aqueous Solubility: Many organic molecules, including quinoline derivatives, exhibit poor solubility in water at physiological pH. By forming the hydrochloride salt, the molecule becomes ionized, significantly increasing its polarity and, consequently, its solubility in aqueous media. This is critical for ensuring good bioavailability and simplifying formulation processes.[3]
-
Improved Stability and Shelf-Life: Hydrochloride salts typically exist as stable crystalline solids. This crystalline nature makes them less susceptible to degradation from environmental factors like moisture and oxidation compared to the often more amorphous or oily free base forms. This enhanced stability translates to a longer shelf-life and more reliable dosing.
-
Manufacturing and Handling Advantages: The solid, crystalline nature of hydrochloride salts simplifies many aspects of pharmaceutical manufacturing. They are generally easier to purify, mill, and compress into tablets with consistent weight and dosage uniformity.
Characterization Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Appearance | Off-white or yellow powder | [1] |
| Melting Point | 156 °C | [2] |
| Solubility in Water | 14.0 mg/mL | [2] |
Spectroscopic Data (Quinoline-2-carboxylic acid):
-
¹H NMR (600 MHz, H₂O, pH 7.0): Representative shifts include δ 8.45, 8.44, 8.11, 8.10, 8.01, 7.99, 7.96, 7.95, 7.86, 7.85, 7.84, 7.83, 7.70, 7.69, 7.68, 7.67 ppm.[1]
-
IR Spectrum: The infrared spectrum indicates the presence of both the neutral carboxylic acid and the zwitterionic form (quinolinium-2-carboxylate) in the solid state.[4]
-
Mass Spectrometry (EI-MS): Key fragment ions are observed at m/z 173 ([M]⁺•, Molecular Ion), 129 ([M - CO₂]⁺•), and 128 ([M - COOH]⁺).[5]
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing routes to this scaffold. The Doebner reaction is a classical and effective method for producing quinoline-4-carboxylic acids, and related methods can be adapted for 2-substituted quinolines.
Synthetic Strategy Overview: The Doebner-von Miller Reaction
A common approach for synthesizing the quinoline-2-carboxylic acid core is a variation of the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For Quinoline-2-carboxylic acid, this would typically involve the reaction of 2-aminobenzaldehyde with pyruvic acid.
Experimental Protocol: Synthesis and Hydrochloride Salt Formation
This protocol is a representative procedure based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and scale.
Part A: Synthesis of Quinoline-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure Quinoline-2-carboxylic acid.
Part B: Conversion to Quinoline-2-carboxylic Acid Hydrochloride
-
Dissolution: Suspend the purified Quinoline-2-carboxylic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: While stirring, bubble dry hydrogen chloride gas through the suspension, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise.
-
Precipitation and Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes to ensure complete conversion.
-
Washing and Drying: Filter the solid precipitate, wash with cold diethyl ether to remove any excess HCl, and dry under vacuum to yield this compound.
Quality Control and In-Process Validation
A robust synthesis requires diligent monitoring to ensure product quality and reproducibility.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and monitoring reaction progress. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% phosphoric acid, with UV detection at approximately 289 nm, provides excellent resolution.
-
Spectroscopic Confirmation: The identity of the synthesized material should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with reference spectra.
-
Residual Solvent Analysis: Gas Chromatography (GC) should be used to quantify the amount of residual solvent in the final product, ensuring it meets pharmaceutical standards.
Application as a Drug Intermediate: The Gateway to Bioactive Molecules
The utility of this compound lies in its ability to be readily converted into a variety of more complex molecules, particularly through the activation of its carboxylic acid group.
Activation of the Carboxylic Acid
Direct amide formation between a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that deactivates the amine nucleophile. Therefore, the carboxylic acid must first be converted into a more reactive electrophile. A common and effective method is the conversion to an acyl chloride.
Protocol: Acyl Chloride Formation
-
Reaction Setup: In a fume hood, suspend Quinoline-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution (HCl and SO₂).
-
Isolation: The resulting acyl chloride is highly reactive and is typically not isolated. The solvent and excess thionyl chloride are removed under reduced pressure, and the crude acyl chloride is used immediately in the next step.
Case Study: Synthesis of DHODH Inhibitors
A prominent application of quinoline carboxylic acids is in the synthesis of inhibitors for dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[6] Inhibiting this enzyme starves rapidly dividing cells, such as cancer cells and viruses, of the necessary building blocks for DNA and RNA synthesis.
The drug Brequinar is a potent DHODH inhibitor characterized by a substituted quinoline-4-carboxylic acid scaffold.[6] While Brequinar itself is a 4-carboxylic acid derivative, the synthetic strategies are directly applicable to analogues derived from Quinoline-2-carboxylic acid, which are also being explored for antiviral and anticancer properties.
The synthesis of such molecules typically involves the amide coupling of the activated Quinoline-2-carbonyl chloride with a substituted aniline, followed by further synthetic modifications.
Safety and Handling
While this compound is significantly less hazardous than its parent compound, quinoline, proper laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling thionyl chloride or using solvents.
-
Inhalation/Contact: Avoid inhaling dust or fumes. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its synthesis is achievable through established organic reactions, and its hydrochloride form provides tangible benefits in terms of handling, stability, and solubility. The true value of this intermediate is realized in its role as a versatile precursor for a diverse range of bioactive molecules, particularly in the development of next-generation DHODH inhibitors for antiviral and anticancer therapies. A thorough understanding of its chemistry, from synthesis to application, empowers researchers to fully leverage the potential of the quinoline scaffold in the ongoing quest for novel therapeutics.
References
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
- Patents, G. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
-
PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Quinaldic acid (HMDB0000842). [Link]
-
PubChem. (n.d.). Brequinar. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. (2023, September 5). 2 - SAFETY DATA SHEET. [https://www.fishersci.co.uk/shop/msdsproxy%3FproductName%3DMAYCC03501%26productDescription%3D2-Quinoxalinecarboxylic%2Bacid%252C%2B97%252B%2525%26catNo%3DCC03501DA%26vendorId%3DVN00133%26store%3D চলছিলFisherUKStore]([Link] চলছিলFisherUKStore)
-
Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]
-
SciSpace. (1989). 13C and 1H NMR investigations of quinic acid derivatives: Complete spectral assignment and elucidation of preferred conformations. [Link]
- Patents, G. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ACS Publications. (2020, November 23). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]
-
ResearchGate. (n.d.). 1 H-NMR-and 13 C-NMR-derived structures and spectra of the compounds.... [Link]
- Patents, G. (n.d.). US5385900A - Quinoline carboxylic acid derivatives.
-
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- Google Books. (n.d.).
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
Baghdad Science Journal. (n.d.). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. [Link]
Sources
- 1. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Brequinar | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Antidiabetic potential of Quinoline-2-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Antidiabetic Potential of Quinoline-2-Carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetes mellitus remains a global health challenge necessitating the exploration of novel therapeutic agents. Quinoline scaffolds have emerged as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the prospective antidiabetic properties of this compound. While direct experimental evidence for this specific salt is nascent, this document synthesizes data from its parent compound, Quinoline-2-carboxylic acid, and structurally related quinoline derivatives to build a robust scientific case for its investigation. We will explore potential mechanisms of action, provide detailed protocols for in vitro and in vivo validation, and present a logical framework for its evaluation as a potential therapeutic candidate for type 2 diabetes.
The Rationale for Investigating this compound in Diabetes
The quinoline ring system is a key pharmacophore present in numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.[3][4] More recently, certain quinoline derivatives have demonstrated promising antidiabetic effects, suggesting that this chemical class is a fertile ground for the discovery of new treatments for metabolic diseases.[1][5][6]
Quinoline-2-carboxylic acid itself has been shown to exhibit antidiabetic activity by inhibiting key carbohydrate-digesting enzymes.[7] The hydrochloride salt is a logical progression for investigation due to potential improvements in solubility and bioavailability, which are critical parameters for drug development. This guide, therefore, serves as a comprehensive roadmap for researchers looking to systematically evaluate the antidiabetic potential of this compound.
Plausible Mechanisms of Antidiabetic Action
Based on the existing literature for quinoline derivatives, we can postulate several key mechanisms through which this compound may exert its antidiabetic effects.
Inhibition of α-Glucosidase and α-Amylase
A primary strategy for managing postprandial hyperglycemia is to delay carbohydrate digestion. The enzymes α-glucosidase and α-amylase, present in the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can smooth the post-meal glucose spike. Quinoline-2-carboxylic acid has been reported to inhibit both α-glucosidase and α-amylase with IC50 values of 9.1 µg/mL and 15.5 µg/mL, respectively.[7] This suggests a direct and potent mechanism for controlling blood glucose levels. Other quinoline derivatives have also been identified as potent α-glucosidase inhibitors.[5][6]
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis.[8] Its activation in tissues like the liver and skeletal muscle can lead to a cascade of beneficial metabolic effects, including increased glucose uptake, enhanced fatty acid oxidation, and decreased hepatic glucose production.[8][9] Several quinolinone and bi-quinoline compounds have been identified as allosteric activators of AMPK.[8][10] This precedent suggests that this compound could potentially modulate the AMPK signaling pathway, thereby improving insulin sensitivity and glucose metabolism.
Figure 1: Hypothesized AMPK Activation Pathway.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-transmembrane protein tyrosine phosphatase that acts as a key negative regulator of the insulin and leptin signaling pathways.[11] By dephosphorylating the insulin receptor and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin action. Therefore, inhibition of PTP1B is a highly sought-after strategy for the treatment of type 2 diabetes and obesity.[12] The development of small molecule PTP1B inhibitors has been an active area of research, and the quinoline scaffold could potentially interact with the active or allosteric sites of this enzyme.[11][13]
Figure 2: Hypothesized PTP1B Inhibition Mechanism.
A Proposed Experimental Workflow for Validation
A systematic, multi-tiered approach is essential to validate the antidiabetic potential of this compound. This workflow progresses from initial in vitro enzymatic and cell-based assays to more complex in vivo models.[14][15][16]
Figure 3: Overall Experimental Validation Workflow.
In Vitro Evaluation Protocols
In vitro assays provide the initial, cost-effective screening to determine if the compound interacts with the desired biological targets.[14][16]
-
Principle: This assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
pNPG (Sigma-Aldrich)
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound/control, and 20 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage inhibition and determine the IC50 value using non-linear regression analysis.
-
Principle: This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into differentiated adipocytes.
-
Materials:
-
3T3-L1 fibroblasts (ATCC)
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Insulin, Dexamethasone, IBMX for differentiation
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Krebs-Ringer Phosphate (KRP) buffer
-
Metformin or Rosiglitazone (positive control)
-
Fluorescence microplate reader
-
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Starve the mature adipocytes in serum-free DMEM for 3 hours.
-
Wash the cells with KRP buffer.
-
Treat the cells with various concentrations of the test compound or positive control in KRP buffer for 1 hour.
-
Add insulin (100 nM) to stimulate glucose uptake (optional, to test for insulin-sensitizing effects).
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.
-
Terminate uptake by washing the cells with ice-cold KRP buffer.
-
Measure the fluorescence intensity (Ex/Em = 485/535 nm).
-
-
Data Analysis: Quantify the increase in fluorescence, which corresponds to glucose uptake, and express it as a percentage of the control.
Summary of In Vitro Data Targets
The following table outlines the expected data output from the initial in vitro screening phase.
| Assay | Target | Positive Control | Endpoint | Desired Outcome for QCAH |
| α-Glucosidase Inhibition | α-Glucosidase | Acarbose | IC50 (µM) | Low micromolar IC50 |
| α-Amylase Inhibition | α-Amylase | Acarbose | IC50 (µM) | Low micromolar IC50 |
| Glucose Uptake | GLUT4 Translocation | Metformin | % Increase | Significant increase |
| AMPK Activation (Western Blot) | Phosphorylation of AMPK/ACC | AICAR | Fold Change | Increased p-AMPK/p-ACC |
| PTP1B Inhibition | PTP1B Enzyme Activity | Suramin | IC50 (µM) | Low micromolar IC50 |
QCAH: this compound
In Vivo Evaluation
Positive results from in vitro studies would warrant progression to in vivo animal models to assess efficacy and safety.[17][18]
A chemically-induced model of type 2 diabetes, such as the low-dose streptozotocin (STZ) and high-fat diet-fed rat model, is a suitable starting point. This model mimics the insulin resistance and subsequent β-cell dysfunction characteristic of human type 2 diabetes.[19]
-
Principle: An OGTT assesses the body's ability to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.
-
Animals: Male Wistar rats induced with diabetes (e.g., high-fat diet + low-dose STZ).
-
Procedure:
-
Acclimatize the animals and group them (n=6-8 per group): Normal control, Diabetic control, Test compound (various doses), Metformin (positive control).
-
Administer the test compound or vehicle orally for a predefined period (e.g., 28 days).
-
At the end of the treatment period, fast the animals overnight (12-14 hours).
-
Administer the final dose of the test compound or vehicle.
-
After 30-60 minutes, administer an oral glucose load (2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis: Plot blood glucose concentration against time and calculate the Area Under the Curve (AUC). A significant reduction in AUC for the treated groups compared to the diabetic control indicates improved glucose tolerance.
Synthesis and Formulation Considerations
Quinoline-2-carboxylic acid can be synthesized through various established methods, such as the Doebner-von Miller reaction or the Friedländer synthesis.[20][21][22] The hydrochloride salt is typically prepared by treating a solution of the free acid in an appropriate solvent (e.g., ethanol, ether) with hydrochloric acid.[23] Characterization using techniques like NMR, FT-IR, and mass spectrometry is crucial to confirm the structure and purity.[3] For in vivo studies, formulation of the hydrochloride salt in a suitable vehicle (e.g., water, saline, or 0.5% carboxymethyl cellulose) is necessary to ensure consistent and accurate dosing.
Conclusion and Future Directions
While direct evidence on the antidiabetic potential of this compound is limited, the data from its parent compound and other quinoline derivatives provide a strong rationale for its investigation. The proposed mechanisms of action, including the inhibition of digestive enzymes and modulation of key signaling pathways like AMPK and PTP1B, offer multiple avenues for its therapeutic effect. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for its evaluation.
Future research should focus on a systematic in vitro screening followed by well-designed in vivo studies to confirm its efficacy. Should the compound show promise, further investigations into its pharmacokinetic and toxicological profiles, along with structure-activity relationship (SAR) studies, will be essential for its development as a potential new antidiabetic agent.
References
-
Lee, H. W., & Lee, H. S. (2015). 2-Hydroxyquinoline and Its Structural Analogs Show Antidiabetic Effects against α-Amylase and α-Glucosidase. Journal of Applied Biological Chemistry, 58(1), 1-3. [Link]
-
Patel, D. K., Kumar, R., Laloo, D., & Hemalatha, S. (2012). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Asian Pacific Journal of Tropical Biomedicine, 2(2), S829-S834. [Link]
-
Khan, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Bioorganic Chemistry, 145, 107198. [Link]
-
Krylova, A. I., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. International Journal of Molecular Sciences, 24(5), 4498. [Link]
-
Rocafort-Lores, A., et al. (2021). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients, 13(7), 2425. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
-
Tiwari, P., et al. (2022). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Pharmaceuticals, 15(11), 1354. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Scott, J. W., et al. (2014). ATP sensitive bi-quinoline activator of the AMP-activated protein kinase. Biochemical and Biophysical Research Communications, 443(3), 899-904. [Link]
-
Krylova, A. I., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. International Journal of Molecular Sciences, 24(5), 4498. [Link]
-
Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472. [Link]
-
Kasparkova, V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7543. [Link]
-
Singh, J., & Singh, R. (2024). In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. Cureus, 16(5), e61201. [Link]
-
Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 67(3), 413-444. [Link]
-
ResearchGate. (n.d.). Selected quinoline derivatives with anti-diabetic activity. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(17), 5484. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Patsnap Synapse. (2025). What PTP1B inhibitors are in clinical trials currently?. Retrieved from [Link]
-
ISAR Publisher. (2024). IN VITRO SCREENING METHODS FOR ANTI DIABETIC ACTIVITY: A COMPREHENSIVE REVIEW. ISAR Journal of Medical and Pharmaceutical Sciences. [Link]
-
Wang, Y. (2012). Novel Quinolinones as Activators of AMP Activated Protein Kinase: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 853-854. [Link]
-
King, A. J. F. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology, 14, 1282324. [Link]
-
White, N. J., et al. (1983). Hypoglycaemia And Antimalarial Drugs: Quinidine And Release Of Insulin. British Medical Journal (Clinical research ed.), 286(6378), 1657. [Link]
-
International Journal of Novel Research and Development. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD, 9(6). [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Antidiabetic Evaluation and Bioisosteric Modification of Quinoline Incorporated 2-pyrazoline Derivatives. Retrieved from [Link]
-
Nguyen, M. T., et al. (2012). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. RSC Advances, 2(27), 10135-10153. [Link]
-
Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays. Retrieved from [Link]
-
Alagpulinsa, D. A., et al. (2026). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. International Journal of Molecular Sciences, 27(2), 1-20. [Link]
-
Zhang, H., et al. (2017). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm, 8(3), 584-590. [Link]
-
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
-
ResearchGate. (n.d.). A novel isoquinoline-based AMPK activator. Retrieved from [Link]
-
Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]
-
Patsnap Synapse. (2023). How do AMPK activators target the intestines?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmacy Concepts. (2022, March 24). Antimalarial Drugs (Part 2): SAR of Quinolines (Quinine, 8-Amino Quinolines and 4-Amino-Quinolines) [Video]. YouTube. [Link]
-
Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(5), e224. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ATP sensitive bi-quinoline activator of the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 10. Novel Quinolinones as Activators of AMP Activated Protein Kinase: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. athmicbiotech.com [athmicbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. ijnrd.org [ijnrd.org]
- 19. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 21. iipseries.org [iipseries.org]
- 22. Quinoline synthesis [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
The Anticancer Potential of Quinoline-2-Carboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, quinoline-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anticancer properties. This technical guide provides an in-depth exploration of the preclinical evidence supporting the anticancer potential of quinoline-2-carboxylic acid, with a focus on its mechanisms of action, experimental validation, and future outlook in oncological drug discovery. While the hydrochloride salt of quinoline-2-carboxylic acid is a common formulation to enhance solubility and stability, the preponderance of scientific literature investigates the parent compound and its derivatives. Therefore, this guide will focus on the biological activity of the core quinoline-2-carboxylic acid moiety and its analogues, which are the active principles in preclinical anticancer studies.
The Molecular Basis of Anticancer Activity: Mechanism of Action
The anticancer effects of quinoline-2-carboxylic acid derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and trigger cell cycle arrest in cancer cells.[2] These mechanisms are crucial for inhibiting tumor growth and are the focal points of many modern cancer therapies.
Induction of Apoptosis: The Intrinsic Pathway
Preclinical studies on derivatives of quinoline-2-carboxylic acid strongly suggest the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
An aryl ester derivative of quinoline-2-carboxylic acid has been shown to significantly increase the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2 in prostate cancer (PC3) cells.[4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane. The subsequent release of cytochrome c from the mitochondria into the cytosol activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-7 has been observed, leading to the systematic dismantling of the cell and its eventual apoptotic demise.[4] Some evidence also points to the potential involvement of the extrinsic pathway through the activation of caspase-8.[5]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, quinoline-2-carboxylic acid derivatives have been observed to cause cell cycle arrest, a crucial mechanism for preventing the replication of cancerous cells.[6] Studies have demonstrated that these compounds can block the cell cycle at the S phase or the G2/M phase.[4] S-phase arrest prevents the cell from successfully replicating its DNA, while G2/M arrest halts the cell before it can enter mitosis and divide. This disruption of the cell cycle progression ultimately contributes to the overall antiproliferative effect of these compounds.[4]
In Vitro and In Vivo Evidence of Anticancer Activity
The anticancer potential of quinoline-2-carboxylic acid and its derivatives is supported by a growing body of preclinical evidence from both in vitro cell-based assays and in vivo models.
In Vitro Cytotoxicity
A range of quinoline-2-carboxylic acid derivatives has demonstrated potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Aryl ester of Quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [4] |
| 2-(4-acrylamidophenyl)-Quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [7] |
| Quinoline-4-carboxylic acid derivative (7c) | MCF-7 (Breast) | 1.73 µg/mL | [8] |
| Quinoline-4-carboxylic acid derivative (4c) | MDA-MB-231 (Breast) | Potent | [8] |
| Various Quinoline-4-carboxylic acid derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [8] |
| Quinoline-4-carboxylic acid derivative (41) | DHODH Inhibition | 0.00971 µM | [8] |
| Quinoline-4-carboxylic acid derivative (43) | DHODH Inhibition | 0.0262 µM | [8] |
| Pyrazine-2-carboxylic acid derivative (1e) | h-P2X7R-MCF-7 | 0.457 µM | [9] |
| Quinoline-carboxamide derivative (2f) | h-P2X7R-MCF-7 | 0.566 µM | [9] |
| Quinoline derivative (DFIQ) | NSCLC | 4.16 µM (24h), 2.31 µM (48h) | [10] |
Table 1: In Vitro Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives.
In Vivo Preclinical Models
While in vitro studies provide valuable initial data, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism setting. Although extensive in vivo data for quinoline-2-carboxylic acid hydrochloride is not yet available, preliminary studies on related derivatives are encouraging.
A novel synthetic quinoline derivative, DFIQ, has been shown to induce cell death in a zebrafish xenograft model of non-small cell lung cancer (NSCLC).[10] Another derivative, Q-81, demonstrated the ability to inhibit the growth of pancreatic tumors in in vivo studies.[6] These findings, though preliminary, suggest that quinoline-based compounds can exert anticancer effects in a living organism and warrant further investigation in more advanced animal models.
Experimental Protocols for Preclinical Evaluation
The validation of the anticancer properties of quinoline-2-carboxylic acid and its derivatives relies on a suite of well-established experimental protocols. The following section details the methodologies for key assays.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Discard the supernatant, wash the plates with water, and air-dry.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 510 nm.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvesting: Harvest cells after treatment.
-
Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Add RNase A (100 µg/mL) and incubate at room temperature for 5 minutes.
-
PI Staining: Add propidium iodide to the cells.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assays
This assay visualizes the characteristic ladder pattern of DNA fragments produced during apoptosis.
Protocol:
-
Cell Lysis: Lyse the treated cells using a detergent buffer.
-
DNA Precipitation: Precipitate the DNA using ethanol and sodium acetate.
-
RNase and Proteinase K Treatment: Treat the DNA extract with RNase and proteinase K to remove RNA and proteins.
-
Gel Electrophoresis: Separate the DNA fragments on a 2% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA fragments under UV transillumination. A ladder-like pattern indicates apoptosis.
Western blotting is used to detect changes in the expression levels of key apoptotic proteins like Bax and Bcl-2.
Protocol:
-
Protein Extraction: Extract total protein from treated cells using a lysis buffer.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Future Directions and Conclusion
The preclinical data strongly suggest that quinoline-2-carboxylic acid and its derivatives are a promising class of compounds for anticancer drug development. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines provides a solid foundation for further research.
Future research should focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies are needed to design and synthesize more potent and selective derivatives.
-
In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of cancer are crucial to evaluate the therapeutic efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Target Identification: Further elucidation of the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic strategies.
-
Clinical Translation: The long-term goal is to advance the most promising candidates into clinical trials to assess their safety and efficacy in cancer patients.
References
-
Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
-
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. Retrieved January 23, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2016). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 23, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved January 23, 2026, from [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved January 23, 2026, from [Link]
-
PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. (2016). PubMed. Retrieved January 23, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Retrieved January 23, 2026, from [Link]
-
A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. (2014). PubMed Central. Retrieved January 23, 2026, from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Anti-inflammatory Potential of Quinoline-2-carboxylic Acid Hydrochloride: A Technical Guide for Researchers
Abstract
Chronic inflammation underpins a multitude of debilitating human diseases, creating a persistent need for novel therapeutic agents. The quinoline nucleus, a privileged scaffold in medicinal chemistry, has given rise to numerous compounds with diverse pharmacological activities.[1] This technical guide focuses on Quinoline-2-carboxylic acid and its hydrochloride salt, a compound of significant interest for its anti-inflammatory potential. While extensive research has been conducted on various quinoline derivatives, this document consolidates the current understanding of Quinoline-2-carboxylic acid's anti-inflammatory properties, its putative mechanisms of action, and provides detailed, field-proven experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.
Introduction: The Quinoline Scaffold in Inflammation
Inflammation is a fundamental protective response of the body to injury and infection.[1] However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for new anti-inflammatory drugs with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Quinoline derivatives have emerged as a promising class of compounds, exhibiting a wide array of biological activities, including anti-inflammatory effects.[2] This guide specifically delves into the anti-inflammatory profile of Quinoline-2-carboxylic acid hydrochloride, a compound that combines the established biological relevance of the quinoline core with the physicochemical advantages of a hydrochloride salt, which can enhance solubility and stability. While much of the existing literature focuses on derivatives, this guide will build upon the foundational knowledge of the parent acid to provide a comprehensive technical overview.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.[1] Based on studies of closely related analogues, the primary mechanisms of action for this compound are proposed to involve the inhibition of the NF-κB and JAK/STAT signaling pathways, and potentially the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4] Several quinoline derivatives have been reported to inhibit NF-κB activation.[5] It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IκB degradation or by preventing the nuclear translocation of NF-κB.
Modulation of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation.[6] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins.[7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immune responses.[6] Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases.[8] The potential for quinoline derivatives to modulate this pathway presents another avenue for their anti-inflammatory action.
Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of Quinoline-2-carboxylic acid and its derivatives has been assessed in various in vitro and in vivo models. While specific IC50 values for this compound are not widely available in the public literature, data from studies on the parent compound and its close analogs provide valuable insights into the potential of this scaffold.[1]
Table 1: In Vitro Anti-inflammatory Activity of Quinoline-2-carboxylic Acid and Related Derivatives
| Compound/Derivative | Assay | Cell Line | Endpoint | Result | Reference |
| Quinoline-2-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Nitric Oxide Production | Appreciable anti-inflammatory affinity vs. indomethacin | [9] |
| Quinoline-thiadiazole derivatives | COX Inhibition | In vitro enzyme assay | COX-1 Inhibition | Docking scores from -8.56 to -5.87 Kcal/mol | [10] |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | COX Inhibition | In vitro enzyme assay | COX-2 Inhibition | High selectivity and potency, some exceeding celecoxib | [11][12] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation (in vivo) | Rat model | Reduction of inflammatory mediators (IL-1β, NF-κB) | Significant reduction in a dose-dependent manner | [13] |
Note: This table presents a summary of available data. Direct comparative analysis should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory potential of this compound.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages
This is a widely used and reproducible in vitro model to screen for anti-inflammatory activity.[1]
-
Principle: Murine macrophage cells (RAW264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory effect of a test compound is measured by its ability to inhibit NO production.[1]
-
Step-by-Step Protocol:
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent like dexamethasone) should be included. Pre-incubate the cells with the compound for 1-2 hours.[1]
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for a further 24 hours.[1]
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.[1]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[1]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[1] The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model of acute inflammation.[14]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[14] The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a late phase mediated by prostaglandins and cytokines.[2]
-
Step-by-Step Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (typically 150-200 g for rats). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups: a vehicle control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and one or more test groups receiving different doses of this compound.
-
Drug Administration: Administer the test compound and the standard drug orally or intraperitoneally, typically 1 hour before the carrageenan injection. The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel anti-inflammatory agents. Its potential to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, highlights its therapeutic potential.[1] While quantitative data for the hydrochloride salt itself is still emerging, the activity of the parent acid and its derivatives in both in vitro and in vivo models is encouraging.
Future research should focus on several key areas:
-
Direct Evaluation of the Hydrochloride Salt: Head-to-head studies comparing the anti-inflammatory activity and pharmacokinetic profile of this compound with its parent acid are crucial.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the quinoline-2-carboxylic acid core is necessary to identify derivatives with optimized potency, selectivity, and drug-like properties.
-
Elucidation of Specific Molecular Targets: While inhibition of inflammatory pathways is evident, the precise molecular targets of these compounds within these cascades require further investigation through techniques such as kinase profiling and affinity chromatography.
-
Evaluation in Chronic Inflammation Models: Assessing the efficacy of lead compounds in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) will be essential to validate their therapeutic potential for long-term inflammatory diseases.
By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives as a new class of anti-inflammatory drugs can be realized.
References
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC - PubMed Central. Available at: [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]
-
Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]
-
Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland. PMC - NIH. Available at: [Link]
-
Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. Available at: [Link]
-
COX‐2 inhibition against quinoline glycoconjugates. ResearchGate. Available at: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link]
-
Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. PubMed. Available at: [Link]
-
Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PubMed. Available at: [Link]
-
Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed. Available at: [Link]
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available at: [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
-
Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. Available at: [Link]
-
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. Available at: [Link]
-
Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. MDPI. Available at: [Link]
-
Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Available at: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
-
Inhibition of LPS-induced iNOS, COX-2 expression and cytokines production by fupenjic acid in macrophage cells. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. JAK-STAT Compound Library | TargetMol [targetmol.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Potential of Quinoline-2-carboxylic acid hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a fundamental heterocyclic organic compound. As a derivative of the quinoline ring system, it represents a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive exploration of the antimicrobial potential of Quinoline-2-carboxylic acid hydrochloride. While direct and extensive antimicrobial data for this specific parent compound is limited in publicly accessible literature, its role as a crucial starting material for a multitude of potent antimicrobial agents is well-documented. This guide will delve into the known antimicrobial activities of its derivatives, the presumed mechanism of action targeting bacterial DNA gyrase, and provide detailed, field-proven protocols for evaluating its potential antimicrobial efficacy. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic promise of this chemical entity.
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline ring, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial properties.[1][2] The success of quinolone antibiotics, such as ciprofloxacin and levofloxacin, has cemented the importance of this scaffold in combating bacterial infections. These established drugs underscore the potential inherent in the quinoline core to interact with critical bacterial targets.[3]
This compound, the subject of this guide, is a simple yet elegant embodiment of this core structure. While often utilized as a precursor in multi-step syntheses, its intrinsic chemical features—a carboxylic acid group at the 2-position and a protonated nitrogen in the hydrochloride form—suggest the potential for biological activity.[4][5] This guide will navigate the existing, albeit indirect, evidence for its antimicrobial relevance and provide the tools to investigate it directly.
Chemical and Physical Properties
Quinoline-2-carboxylic acid (quinaldic acid) is a solid, moderately soluble in water, with a molar mass of 173.171 g/mol .[5] In its hydrochloride salt form, its solubility in aqueous media is enhanced, which is an advantageous property for biological testing. The molecule can exist as a zwitterion, with the carboxylic acid proton transferring to the quinoline nitrogen.[5] This characteristic can influence its interaction with biological membranes and molecular targets.
-
IUPAC Name: this compound
-
Synonyms: Quinaldic acid hydrochloride, 2-Carboxyquinoline hydrochloride
-
Chemical Formula: C₁₀H₈ClNO₂
-
Molecular Weight: 209.63 g/mol
Antimicrobial Spectrum: An Insight from Derivatives
Direct and specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against a wide range of microbial strains are not extensively reported in peer-reviewed literature. However, the vast body of research on its derivatives provides compelling indirect evidence of its potential as an antimicrobial scaffold.
Numerous studies have utilized Quinoline-2-carboxylic acid as a starting material to synthesize novel compounds with significant antibacterial and antifungal activities.[1][4][6] For instance, derivatives have been synthesized and tested against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Candida species, with some exhibiting potent inhibitory effects.[4] This strongly suggests that the quinoline-2-carboxylic acid moiety contributes favorably to the overall antimicrobial pharmacophore.
The general activity of more complex quinoline derivatives spans a wide range of Gram-positive and Gram-negative bacteria.[1][6] The nature and position of substituents on the quinoline ring are critical in determining the spectrum and potency of the antimicrobial activity.[2]
Table 1: Antimicrobial Activity of Representative Quinoline Derivatives (Synthesized from Quinoline-2-carboxylic acid)
| Derivative Class | Target Organisms | Reported Activity | Reference |
| Schiff Bases | Staphylococcus aureus, Escherichia coli, Candida spp. | Strong inhibitory activity observed for some derivatives. | [4] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus, Escherichia coli | MIC values as low as 64 µg/mL against S. aureus and 128 µg/mL against E. coli for some derivatives. | [7] |
| Halogenated quinolines | Candida albicans, Cryptococcus neoformans | MIC values as low as 100 nM against C. albicans and 50-780 nM against C. neoformans for some analogues. | [8] |
Proposed Mechanism of Antimicrobial Action: The DNA Gyrase Connection
The primary mechanism of action for the well-established quinolone class of antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3][9] This enzyme is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA, relieving torsional stress.[3] By binding to the DNA-gyrase complex, quinolones stabilize a transient double-strand break in the DNA, leading to a lethal cascade of events and ultimately cell death.[9]
It is also plausible that at higher concentrations, or against certain microbial species, other mechanisms may come into play, such as membrane disruption or inhibition of other essential enzymes. However, the inhibition of DNA gyrase remains the most likely primary mode of antibacterial action.
Caption: Proposed mechanism of action of this compound via inhibition of bacterial DNA gyrase.
Experimental Protocols for Antimicrobial Activity Assessment
To rigorously evaluate the antimicrobial properties of this compound, standardized and validated methodologies are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided as a guide for researchers.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
This compound (sterile stock solution)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (standardized to 0.5 McFarland, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of the Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution across the desired concentration range. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control wells).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum.
Synthesis of this compound
Quinoline-2-carboxylic acid can be synthesized through various established methods in organic chemistry. A common approach involves the oxidation of 2-methylquinoline (quinaldine). The hydrochloride salt is then readily prepared by treating the free acid with hydrochloric acid.
Other Reported Biological Activities
It is noteworthy that Quinoline-2-carboxylic acid is not only a synthetic building block but also a human metabolite derived from the degradation of tryptophan. This endogenous nature may have implications for its pharmacokinetic and toxicological profiles. Furthermore, some studies have explored its potential in other therapeutic areas, including anticancer research, where it has shown some cytotoxic effects against certain cancer cell lines.
Conclusion and Future Directions
This compound stands as a compound of significant interest in the field of antimicrobial drug discovery. While direct evidence of its antimicrobial potency is currently sparse, its foundational role in the synthesis of a wide array of active quinoline derivatives provides a strong rationale for its further investigation. The quinoline scaffold is a proven pharmacophore for targeting essential bacterial enzymes like DNA gyrase.
This technical guide has provided the theoretical framework and practical methodologies for a comprehensive evaluation of the antimicrobial activity of this compound. Future research should focus on:
-
Systematic Screening: Determining the MIC and MBC values against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Confirming its interaction with bacterial DNA gyrase and exploring other potential cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Using this compound as a core structure for the rational design and synthesis of novel, more potent antimicrobial agents.
By applying the principles and protocols outlined herein, the scientific community can unlock the full potential of this versatile molecule in the ongoing battle against infectious diseases.
References
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Panda, J., & Nayak, V. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Ghaffari, S., et al. (2012). Isolation of a new quinic acid derivative and its antibacterial modulating activity. Iranian Journal of Pharmaceutical Research, 11(3), 859-864. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2525. [Link]
-
Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Yadav, P., et al. (2021). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Journal of the Indian Chemical Society, 98(9), 100133. [Link]
-
Manoharan, M., et al. (2017). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Journal of Antimicrobial Chemotherapy, 72(11), 3049-3056. [Link]
-
Yi, C., et al. (2022). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Bioorganic & Medicinal Chemistry Letters, 60, 128588. [Link]
-
Singh, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5243-5276. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. Infections, 3(3), 12. [Link]
-
Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives. Journal of the Serbian Chemical Society, 78(11), 1671-1684. [Link]
-
Gómez-Gaviria, M., Baruch-Martínez, D. A., & Mora-Montes, H. M. (2023). Natural source-derived compounds with antifungal activity against medically important fungi. Infection and Drug Resistance, 16, 7531–7553. [Link]
-
Al-Ostath, A. I., et al. (2020). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Journal of Chemical Research, 44(5-6), 316-323. [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
-
Wang, S., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2465. [Link]
-
de Oliveira, A. L. S., et al. (2025). Antifungal activity of guanidine compounds. Journal of Molecular Structure, 1315, 138356. [Link]
-
Gonzalez-Bacerio, J., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4333. [Link]
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]
-
Li, J., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6062. [Link]
-
Prashanth, T., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(2), 180. [Link]
-
Foerster, J., et al. (2020). Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics. GENAWIF – Society for Natural Compound- and Drug Research. [Link]
-
Gümüş, M., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1045-1061. [Link]
-
Wikipedia contributors. (2023). Quinaldic acid. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Quinaldic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Discovery and Enduring Legacy of Quinaldic Acid: A Technical Guide for Researchers
Abstract
Quinaldic acid, or quinoline-2-carboxylic acid, stands as a cornerstone in the edifice of heterocyclic chemistry. Its journey from a 19th-century chemical curiosity to a pivotal intermediate in modern drug discovery is a testament to its versatile reactivity and profound biological significance. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for quinaldic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal narrative that underpins experimental choices and a forward-looking perspective on its applications. We will delve into the foundational synthetic methodologies, complete with detailed, validated protocols, and explore the intricate biological signaling pathways modulated by this remarkable molecule.
A Historical Overture: The Dawn of Quinoline Chemistry and the Emergence of Quinaldic Acid
The story of quinaldic acid is intrinsically linked to the broader history of quinoline chemistry, which began in the early 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a discovery that opened the door to a new class of heterocyclic compounds.[1] This seminal event was followed by decades of intense investigation into the structure and reactivity of the quinoline core. While a single individual is not definitively credited with the initial synthesis of quinaldic acid, its preparation was a logical progression from the burgeoning field of quinoline chemistry in the late 19th century.[2] The earliest methods for its synthesis stemmed from the oxidation of quinaldine (2-methylquinoline), a readily available coal tar derivative.[2] This early work laid the groundwork for more sophisticated synthetic approaches that would emerge in the following century.
A significant milestone in the history of quinaldic acid synthesis was the advent of the Reissert reaction in 1905.[3] This powerful method provided a reliable route to quinaldic acid and its derivatives, solidifying its accessibility for further research and application. The development of various named reactions for quinoline synthesis, such as the Friedländer synthesis (1882) , the Doebner-von Miller reaction (1881) , and the Combes synthesis (1888) , further enriched the chemical toolbox for accessing substituted quinolines, which could then be functionalized to yield a variety of quinaldic acid analogs.[4]
Here is a brief timeline highlighting key developments in the journey of quinaldic acid:
Caption: A timeline of key discoveries in quinoline and quinaldic acid chemistry.
The Synthetic Arsenal: From Classic Reactions to Green Methodologies
The synthesis of quinaldic acid has evolved significantly, driven by the dual needs for efficiency and sustainability. This section provides a detailed overview of key synthetic strategies, including both classic and contemporary methods, complete with step-by-step protocols.
The Classic Approach: Oxidation of Quinaldine
The oxidation of the methyl group of quinaldine remains a fundamental and straightforward method for the preparation of quinaldic acid. Potassium permanganate (KMnO4) is a commonly employed oxidizing agent for this transformation.
Experimental Protocol: Oxidation of Quinaldine to Quinaldic Acid using Potassium Permanganate
Materials:
-
Quinaldine
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), dilute
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium hydroxide in distilled water. To this alkaline solution, add one molar equivalent of quinaldine.
-
Addition of Oxidant: While stirring the mixture vigorously, slowly add a solution of potassium permanganate (typically 2-3 molar equivalents) in distilled water. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: After the complete addition of KMnO₄, heat the reaction mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate using a Buchner funnel. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Acidification: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with dilute sulfuric acid until the pH is acidic (pH 3-4). Quinaldic acid will precipitate out as a white to off-white solid.
-
Isolation and Purification: Collect the crude quinaldic acid by filtration, wash with cold distilled water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
Causality Behind Experimental Choices:
-
The use of a basic medium (NaOH) is crucial as it prevents the protonation of the quinoline nitrogen, which would deactivate the ring towards oxidation.
-
The slow, portion-wise addition of KMnO₄ is a critical safety and control measure to manage the exothermicity of the reaction.
-
Heating under reflux ensures that the reaction proceeds to completion in a reasonable timeframe.
-
Acidification is necessary to protonate the carboxylate salt, leading to the precipitation of the less soluble quinaldic acid.
The Reissert Reaction: A Versatile Pathway
The Reissert reaction provides a more intricate but highly versatile route to quinaldic acid. It involves the reaction of quinoline with an acid chloride and potassium cyanide to form a Reissert compound, which is then hydrolyzed to yield the desired product.
Experimental Protocol: Synthesis of Quinaldic Acid via the Reissert Reaction
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Separatory funnel
-
Round-bottom flask
-
Stirring apparatus
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Formation of the Reissert Compound
-
Reaction Setup: In a two-phase system, dissolve quinoline (1 equivalent) in dichloromethane in a round-bottom flask. In a separate beaker, carefully dissolve potassium cyanide (1.5 equivalents) in a minimal amount of water. (Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling KCN).
-
Acylation and Cyanation: Add the aqueous KCN solution to the vigorously stirred quinoline solution. Then, slowly add benzoyl chloride (1.1 equivalents) dropwise to the mixture.
-
Reaction: Continue stirring the biphasic mixture at room temperature for several hours (typically 4-6 hours). The Reissert compound will form and may precipitate or remain in the organic layer.
-
Isolation: Separate the organic layer. Wash it with water, then with a dilute HCl solution, and finally with a dilute NaOH solution to remove any unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude Reissert compound.
Step 2: Hydrolysis to Quinaldic Acid
-
Acid Hydrolysis: Suspend the crude Reissert compound in concentrated hydrochloric acid.
-
Heating: Heat the mixture under reflux for several hours. This will hydrolyze the amide and nitrile functionalities.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution. This will precipitate the crude quinaldic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure quinaldic acid.
Causality Behind Experimental Choices:
-
The two-phase system is a classic setup for the Reissert reaction, allowing the cyanide anion to be present in the aqueous phase and react at the interface with the acylated quinolinium salt in the organic phase.
-
Benzoyl chloride is a common acylating agent, but others can be used to generate different N-acyl derivatives.
-
The acidic hydrolysis is a robust method to cleave both the amide and nitrile groups of the Reissert compound to the desired carboxylic acid.
Caption: A simplified workflow for the Reissert synthesis of quinaldic acid.
A Modern, Green Approach: Synthesis from Furfural
Reflecting the growing importance of sustainable chemistry, a novel and eco-efficient method for the synthesis of quinaldic acid has been developed starting from the bio-based platform chemical, furfural.[1] This multi-step process avoids the use of highly toxic reagents like potassium cyanide.
Experimental Protocol: Green Synthesis of Quinaldic Acid from Furfural
Step 1: Synthesis of Ethyl 4,4-diethoxycrotonate
-
Photooxidation of Furfural: Furfural is first subjected to photooxidation in the presence of a sensitizer (e.g., Rose Bengal) and oxygen to yield a furanone intermediate.
-
Ring-opening Alcoholysis: The furanone is then treated with ethanol under acidic conditions to induce a ring-opening alcoholysis, affording ethyl 4,4-diethoxycrotonate.
Step 2: Cyclization with Aniline
-
Reaction: Ethyl 4,4-diethoxycrotonate is reacted with aniline in the presence of a suitable acid catalyst (e.g., a solid acid catalyst for easier separation) under heating.
-
Cyclization: The reaction proceeds via a cyclization mechanism to form ethyl quinaldate.
Step 3: Hydrolysis to Quinaldic Acid
-
Saponification: The resulting ethyl quinaldate is hydrolyzed using a base, such as sodium hydroxide, in an aqueous or alcoholic solution.
-
Acidification: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate quinaldic acid, which is then isolated by filtration and purified by recrystallization.
Causality Behind Experimental Choices:
-
The use of furfural, a renewable feedstock derived from biomass, aligns with the principles of green chemistry.
-
Photooxidation with oxygen as the oxidant is an environmentally benign alternative to traditional heavy-metal-based oxidants.
-
The multi-step, one-pot or telescoped reaction sequence can improve overall efficiency and reduce waste.
-
Avoiding toxic reagents like KCN significantly enhances the safety profile of the synthesis.
Physicochemical Properties of Quinaldic Acid
A thorough understanding of the physicochemical properties of quinaldic acid is essential for its application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₂ | [5] |
| Molecular Weight | 173.17 g/mol | [5] |
| Appearance | Off-white or yellow powder | [5] |
| Melting Point | 156 °C | [5] |
| Solubility in Water | 14.0 mg/mL (at 25 °C) | [5] |
| pKa | ~1.85 (carboxylic acid) | [5] |
| LogP | 1.6 | [5] |
Biological Activities and Therapeutic Potential
Quinaldic acid and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity and Modulation of Signaling Pathways
Quinaldic acid has demonstrated significant antiproliferative effects in various cancer cell lines, notably in colon cancer.[6] Studies have shown that it can induce changes in the phosphorylation levels of key kinases involved in cell growth and survival, including:
-
Extracellular-signal-regulated kinase (ERK) 1/2: A central component of the MAPK/ERK pathway, which is often hyperactivated in cancer.
-
p38 MAP Kinase: Involved in cellular responses to stress, inflammation, and apoptosis.
-
cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in cell survival and proliferation.
-
Akt (Protein Kinase B): A critical node in the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.
Caption: Quinaldic acid's modulation of key signaling pathways in cancer cells.
Antimicrobial and Antiviral Potential
The quinoline scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[7][8] Quinaldic acid derivatives have been investigated for their potential as:
-
Antimalarial agents: The quinoline core is central to the activity of drugs like chloroquine. Novel quinaldic acid derivatives continue to be explored for their efficacy against drug-resistant strains of Plasmodium falciparum.[9][10]
-
Antibacterial agents: Derivatives of quinaldic acid have shown promising activity against a range of bacteria, including multidrug-resistant strains.[7]
-
Antiviral agents: The quinoline nucleus is present in several antiviral compounds, and research is ongoing to evaluate the potential of quinaldic acid derivatives against various viruses, including influenza, HIV, and hepatitis C.[8][11]
Other Biological Activities
Quinaldic acid has also been reported to have an inhibitory effect on glucose-induced insulin release from pancreatic islets, suggesting a potential role in the study of diabetes and metabolic disorders.[12]
Conclusion and Future Perspectives
From its humble beginnings as a derivative of a coal tar component, quinaldic acid has emerged as a molecule of significant scientific and therapeutic interest. Its rich history is a reflection of the evolution of organic synthesis, from classical, often harsh, methodologies to modern, sustainable approaches. The continued exploration of its biological activities, particularly in the realms of oncology and infectious diseases, promises to unveil new therapeutic avenues. For researchers and drug development professionals, a deep understanding of the discovery, synthesis, and biological profile of quinaldic acid is not merely an academic exercise but a vital tool in the quest for novel and effective medicines. The versatility of the quinaldic acid scaffold ensures that it will remain a subject of intense investigation and a source of inspiration for the development of new chemical entities for years to come.
References
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 17(7), 8387–8404. [Link]
-
Fila, M., et al. (2015). Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways. Pharmacological Reports, 67(3), 567-573. [Link]
-
Ghandi, M., & Ziarani, G. M. (2017). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
-
K’opiyo, F. O., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules, 26(4), 999. [Link]
-
Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(10), 1015–1020. [Link]
-
Li, M., et al. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry, 21(17), 4650-4655. [Link]
-
Organic Chemistry Milestones. (2018). A timeline of significant events in the history of organic chemistry. [Link]
-
PraxiLabs. (2025). Standardization of Potassium Permanganate In 7 Steps. [Link]
-
Quaresma, J. A., et al. (2014). Quinic acid derivatives inhibit dengue virus replication in vitro. Virology journal, 11, 126. [Link]
-
Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614. [Link]
-
Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link]
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). [Link]
-
The Human Metabolome Database. (2023). Showing metabocard for Quinaldic acid (HMDB0000842). [Link]
-
U.S. National Library of Medicine. (n.d.). Quinaldic Acid. PubChem. [Link]
-
Verma, S., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European journal of medicinal chemistry, 215, 113276. [Link]
-
Wikipedia. (n.d.). Quinaldic acid. [Link]
-
Wikipedia. (n.d.). Reissert reaction. [Link]
-
Okamoto, H., et al. (1974). Inhibition effect of quinaldic acid on glucose-induced insulin release from isolated Langerhans islets of the rat. Biochemical and biophysical research communications, 59(2), 623–629. [Link]
-
YouTube. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. [Link]
-
YouTube. (2022, December 13). Green synthesis of furfural. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 17(7), 8387–8404. [Link]
Sources
- 1. Eco-efficient synthesis of 2-quinaldic acids from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. guidechem.com [guidechem.com]
- 3. Reissert Reaction [drugfuture.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation of a new quinic acid derivative and its antibacterial modulating activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nopol-Based Quinoline Derivatives as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinic acid derivatives inhibit dengue virus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
Methodological & Application
The Versatile Scaffold: Quinoline-2-Carboxylic Acid in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core as a Privileged Structure
Quinoline-2-carboxylic acid, a heterocyclic aromatic compound, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, planar structure, coupled with the strategic placement of a carboxylic acid group and a nitrogen atom, endows it with the ability to serve as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive exploration of the applications of quinoline-2-carboxylic acid, delving into its synthetic derivatization, mechanisms of action, and its role in the development of novel therapeutic agents. We will explore its journey from a synthetic building block to its emergence as a key pharmacophore in the fight against cancer and other diseases. The quinoline core is a prominent feature in numerous natural products and synthetic drugs, underscoring its significance in medicinal chemistry.[1] Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1]
I. The Synthetic Versatility of Quinoline-2-Carboxylic Acid
The chemical reactivity of quinoline-2-carboxylic acid offers a gateway to a vast chemical space of derivatives. The carboxylic acid moiety can be readily transformed into esters, amides, and other functional groups, while the quinoline ring itself can be further functionalized. This section details key synthetic protocols for creating libraries of quinoline-2-carboxylic acid derivatives for biological screening.
A. Synthesis of Quinoline-2-Carboxamides and Esters
The conversion of the carboxylic acid to amides and esters is a fundamental strategy to modulate the physicochemical properties and biological activity of the parent molecule. These modifications can influence factors such as cell permeability, metabolic stability, and target binding affinity.[2]
Protocol 1: General Procedure for the Synthesis of Quinoline-2-Carboxamides
This protocol outlines a common method for the synthesis of quinoline-2-carboxamides via an activated carboxylic acid intermediate.[3]
1. Activation of Quinoline-2-Carboxylic Acid:
- In a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
- Stir the mixture at room temperature for 30 minutes to form the activated ester.
- Alternatively, the carboxylic acid can be converted to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.[3] For example, a mixture of quinoline-2-carboxylic acid (0.015 mol) and thionyl chloride (2 mL) can be refluxed for two hours.[3]
2. Amide Bond Formation:
- To the activated quinoline-2-carboxylic acid solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
- Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
- Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure quinoline-2-carboxamide.
4. Characterization:
- Confirm the structure of the synthesized amide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Protocol 2: General Procedure for the Synthesis of Quinoline-2-Carboxylic Acid Esters
Esterification of quinoline-2-carboxylic acid can be achieved through several methods, including Fischer esterification and reaction with alkyl halides.
1. Fischer Esterification:
- In a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
- Reflux the mixture for 4-24 hours, monitoring the reaction by TLC.
2. Work-up and Purification:
- After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude ester by column chromatography.
3. Characterization:
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. The Doebner Reaction: A Gateway to 2-Aryl-Quinoline-4-Carboxylic Acids
The Doebner reaction is a powerful one-pot, three-component reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4] This reaction is particularly valuable for generating libraries of compounds with diverse substitutions on the quinoline and aryl moieties.
Protocol 3: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via the Doebner Reaction
This protocol is adapted from established procedures for the Doebner reaction.[4]
1. Reaction Setup:
- In a round-bottom flask, combine the substituted aniline (1.0 eq), the aromatic aldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or a mixture of water and ethylene glycol.
- Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
2. Reaction Conditions:
- Reflux the reaction mixture for 4-12 hours. The progress of the reaction can be monitored by TLC.
3. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
- Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).
- If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
4. Characterization:
- Confirm the structure of the synthesized 2-aryl-quinoline-4-carboxylic acid using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Anticancer Applications of Quinoline-2-Carboxylic Acid Derivatives
A significant body of research has highlighted the potential of quinoline-2-carboxylic acid derivatives as anticancer agents.[1][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][5]
A. Induction of Apoptosis and Cell Cycle Arrest
Many quinoline-2-carboxylic acid derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, thereby preventing the proliferation of cancer cells.[1]
Workflow for Assessing Anticancer Activity
Caption: Experimental workflow for anticancer evaluation.
Protocol 4: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the quinoline-2-carboxylic acid derivatives in culture medium.
- Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Measurement:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
1. Cell Treatment and Harvesting:
- Treat cancer cells with the quinoline-2-carboxylic acid derivative at its IC₅₀ concentration for 24-48 hours.
- Harvest the cells by trypsinization, and collect both adherent and floating cells.
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
2. Cell Fixation:
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining:
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
- Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Acquire data for at least 10,000 events per sample.
- Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
B. Inhibition of Key Cancer-Related Enzymes
Quinoline-2-carboxylic acid derivatives have emerged as potent inhibitors of several enzymes that are crucial for cancer cell survival and proliferation.
1. Histone Deacetylase (HDAC) Inhibition:
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Quinoline-based compounds have been designed as HDAC inhibitors.[6][7]
2. Dihydroorotate Dehydrogenase (DHODH) Inhibition:
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive target for anticancer therapy. Quinoline carboxylic acid derivatives have been identified as potent DHODH inhibitors.[8][9]
3. Kynurenine-3-Monooxygenase (KMO) Inhibition:
KMO is an enzyme in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO can lead to an increase in the neuroprotective metabolite kynurenic acid and a decrease in the production of neurotoxic metabolites.[10] While primarily investigated in the context of neurodegenerative diseases, the kynurenine pathway is also implicated in cancer.
Signaling Pathways Targeted by Quinoline-2-Carboxylic Acid Derivatives
Caption: Targeted signaling pathways.
Protocol 6: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a general method for screening compounds for HDAC inhibitory activity using a fluorogenic substrate.
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.
- Prepare a solution of recombinant human HDAC enzyme in the assay buffer.
- Prepare a developer solution (e.g., containing trypsin and a buffer).
- Prepare serial dilutions of the quinoline-2-carboxylic acid derivatives and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
2. Assay Procedure:
- In a 96-well black plate, add the test compounds, enzyme, and assay buffer.
- Incubate for a short period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the HDAC substrate.
- Incubate for 30-60 minutes at 37°C.
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Incubate for 15 minutes at 37°C.
3. Fluorescence Measurement:
- Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
4. Data Analysis:
- Calculate the percentage of HDAC inhibition for each compound concentration.
- Determine the IC₅₀ value by plotting a dose-response curve.
Protocol 7: In Vitro DHODH Inhibition Assay (Colorimetric)
This assay measures the activity of DHODH by monitoring the reduction of a chromogenic substrate.
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
- Prepare solutions of dihydroorotate (substrate), decylubiquinone (electron acceptor), and DCIP (2,6-dichlorophenolindophenol, colorimetric indicator) in the assay buffer.
- Prepare a solution of recombinant human DHODH enzyme.
- Prepare serial dilutions of the quinoline-2-carboxylic acid derivatives and a known DHODH inhibitor (e.g., Brequinar) as a positive control.
2. Assay Procedure:
- In a 96-well plate, add the test compounds, enzyme, and assay buffer.
- Pre-incubate for 10 minutes at room temperature.
- Initiate the reaction by adding a mixture of the substrates (dihydroorotate, decylubiquinone, and DCIP).
3. Absorbance Measurement:
- Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
4. Data Analysis:
- Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
- Determine the percentage of DHODH inhibition for each compound concentration.
- Calculate the IC₅₀ value from the dose-response curve.
Protocol 8: In Vitro KMO Inhibition Assay
This protocol describes a common method to measure KMO activity by quantifying the production of 3-hydroxykynurenine (3-HK). A commercially available KMO inhibitor screening assay kit can also be used.[11][12]
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
- Prepare solutions of L-kynurenine (substrate) and NADPH (cofactor) in the assay buffer.
- Prepare a solution of recombinant human KMO enzyme.
- Prepare serial dilutions of the quinoline-2-carboxylic acid derivatives and a known KMO inhibitor as a positive control.
2. Assay Procedure:
- In a suitable reaction vessel, combine the test compound, KMO enzyme, and NADPH.
- Pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding L-kynurenine.
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Stop the reaction by adding a quenching agent (e.g., perchloric acid).
3. Product Quantification:
- Centrifuge the reaction mixture to pellet the precipitated protein.
- Analyze the supernatant for the amount of 3-HK produced using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.
4. Data Analysis:
- Calculate the percentage of KMO inhibition for each compound concentration.
- Determine the IC₅₀ value from the dose-response curve.
C. The Role of Metal Chelation in Anticancer Activity
The arrangement of the carboxylic acid and the nitrogen atom in the quinoline-2-carboxylic acid scaffold creates a potential bidentate chelation site for metal ions. This metal-chelating ability is hypothesized to contribute to the anticancer activity of some derivatives by disrupting the homeostasis of essential metal ions like copper and iron in cancer cells, which are often required for tumor growth and angiogenesis.[13]
III. Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of quinoline-2-carboxylic acid derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
| Target | Key SAR Observations |
| Anticancer (General) | - The nature and position of substituents on the quinoline ring and any appended aryl groups significantly influence cytotoxicity.[5] - Introduction of a carboxamide linkage can enhance anticancer potency.[2] - For some derivatives, the presence of electron-withdrawing or electron-donating groups can modulate activity. |
| HDAC Inhibition | - The quinoline moiety often serves as the "cap" group, interacting with the surface of the enzyme.[6][7] - The length and nature of the linker connecting the quinoline cap to the zinc-binding group (e.g., hydroxamic acid) are critical for potent inhibition.[6][7] - Substitutions on the quinoline ring can influence isoform selectivity.[6] |
| DHODH Inhibition | - A carboxylic acid at the 4-position of the quinoline ring is often crucial for activity.[8][14] - Bulky, hydrophobic substituents at the 2-position of the quinoline ring are generally favored.[8][14] - Substitutions on the benzo portion of the quinoline ring can modulate potency.[8] |
| KMO Inhibition | - The design of KMO inhibitors has evolved from substrate analogs to more diverse chemical scaffolds.[10][15] - SAR studies aim to optimize binding to the active site while minimizing off-target effects.[10] |
IV. Conclusion and Future Perspectives
Quinoline-2-carboxylic acid has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The demonstrated efficacy of its derivatives as anticancer agents, through mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key enzymes like HDACs, DHODH, and KMO, highlights its therapeutic potential.
Future research will likely focus on the development of more potent and selective derivatives through structure-based drug design and a deeper understanding of their mechanisms of action. The exploration of quinoline-2-carboxylic acid-based compounds as dual-target or multi-target agents represents an exciting avenue for the development of next-generation therapeutics for cancer and other complex diseases. The continued investigation of this versatile scaffold promises to yield novel and effective treatments for a variety of human ailments.
V. References
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (n.d.). PubMed Central. Retrieved from [Link]
-
Jain, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3836-3855.
-
Wang, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 133, 11-23.
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Open Chemistry, 17(1), 834-849.
-
Li, J., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4845-4853.
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Chemistry Research, 33(1), 1-25.
-
Pandey, R., et al. (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
-
KMO Inhibitor Screening Assay Kit (96-well). (n.d.). BPS Bioscience. Retrieved from [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry, 299(10), 105228.
-
Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. (2023). European Journal of Medicinal Chemistry, 253, 115316.
-
Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (n.d.). Google Patents.
-
Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1153.
-
Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. (2025). Expert Opinion on Drug Discovery.
-
Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(4), 727-735.
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (n.d.). ResearchGate.
-
Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. (2015). Nature Medicine, 21(12), 1438-1445.
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2025). American Journal of Translational Research, 17(2), 1335-1375.
-
Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library. (2023). ACS Omega, 8(24), 21568-21580.
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate.
-
Vyas, V. K., et al. (2019). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. Bioorganic & Medicinal Chemistry Letters, 29(7), 896-901.
-
Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (1995). Cancer Research, 55(2), 379-383.
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Molecular Biosciences, 6, 6.
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. (2019). Mediterranean Journal of Chemistry, 8(6), 498-506.
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (n.d.). MDPI.
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
-
SAR of Quinoline and Other Antimalarial Drugs. (2023, April 19). YouTube. Retrieved from [Link]
-
KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health.
-
Erythrinin C as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Comparative Guide to Cross-Validation of its Mechanism of Ac. (n.d.). Benchchem.
-
Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy. (n.d.). MDPI.
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (n.d.). MDPI.
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025).
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). Arabian Journal of Chemistry.
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Researcher.Life.
-
Development of a cell-based assay to measure kynurenine monooxygenase... (n.d.). ResearchGate.
-
Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. (n.d.). National Institutes of Health.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. youtube.com [youtube.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. iipseries.org [iipseries.org]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 6. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmphs.com [ijmphs.com]
Quinoline-2-carboxylic Acid: A Versatile Scaffold for the Rational Design of Enzyme Inhibitors
Introduction: The Privileged Quinoline-2-Carboxylic Acid Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a desired therapeutic effect. Quinoline-2-carboxylic acid and its derivatives represent one such esteemed class of compounds. The inherent structural features of this scaffold—a rigid bicyclic aromatic system, a key nitrogen atom for hydrogen bonding, and a carboxylic acid moiety for crucial ionic and hydrogen bond interactions—make it an ideal starting point for the development of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the application of quinoline-2-carboxylic acid in the design and development of inhibitors for several key enzyme families, complete with detailed experimental protocols for their evaluation.
Targeting the Kynurenine Pathway: Modulating Neuroinflammation and Immunity
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, producing a range of bioactive metabolites that have profound implications in neurodegenerative diseases, psychiatric disorders, and cancer.[1][2] Dysregulation of this pathway can lead to an overproduction of neurotoxic metabolites, such as quinolinic acid.[2][3] Consequently, the enzymes within this pathway are prime targets for therapeutic intervention.
Mechanism of Action: Shifting the Balance from Neurotoxicity to Neuroprotection
Key enzymes in the kynurenine pathway, including Kynurenine 3-Monooxygenase (KMO), Indoleamine 2,3-Dioxygenase (IDO1), and Tryptophan 2,3-Dioxygenase (TDO), represent critical control points.[4][5] Inhibition of KMO, for instance, can reduce the production of the downstream neurotoxin quinolinic acid while increasing the levels of the neuroprotective kynurenic acid.[1] Quinoline-2-carboxylic acid derivatives can be designed to selectively target the active sites of these enzymes, often acting as competitive inhibitors that mimic the natural substrate, kynurenine.
Diagram: The Kynurenine Pathway and Points of Inhibition
Caption: Inhibition points for quinoline-2-carboxylic acid derivatives in the kynurenine pathway.
Experimental Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of recombinant human KMO by measuring the consumption of the cofactor NADPH.
Self-Validating System:
-
Positive Control: A known KMO inhibitor (e.g., Ro 61-8048) to confirm assay sensitivity.
-
Negative Control: DMSO or the buffer used to dissolve the test compounds to establish baseline enzyme activity.
-
Blank Wells: Reaction mixture without the enzyme to control for non-enzymatic NADPH degradation.
Step-by-Step Methodology: [6][7]
-
Reagent Preparation:
-
Prepare a 3X KMO assay buffer and dilute to 1X with water as needed.
-
Thaw recombinant human KMO enzyme on ice and dilute to a final concentration of 20 µg/ml in 1X KMO Assay Buffer.
-
Prepare a stock solution of the quinoline-2-carboxylic acid derivative in DMSO and create serial dilutions.
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Test Wells: Add 5 µL of the diluted test compound and 25 µL of the diluted KMO enzyme.
-
Positive Control Wells: Add 5 µL of the diluted known KMO inhibitor and 25 µL of the diluted KMO enzyme.
-
Negative Control Wells: Add 5 µL of DMSO/buffer and 25 µL of the diluted KMO enzyme.
-
Blank Wells: Add 5 µL of DMSO/buffer and 25 µL of 1X KMO Assay Buffer (no enzyme).
-
-
Reaction Initiation and Incubation:
-
Prepare a substrate solution containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.
-
Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm using a microplate reader. The absorbance is inversely proportional to KMO activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Targeting Sirtuins: Epigenetic Regulation and Cancer Therapy
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress response, and aging.[8] SIRT3, in particular, is a key mitochondrial deacetylase, and its dysregulation has been implicated in cancer.[8]
Mechanism of Action: Selective Inhibition of SIRT3
The high structural similarity among SIRT1, SIRT2, and SIRT3 makes the development of selective inhibitors challenging. However, the unique features of the SIRT3 active site, including a larger opening and multiple hydrophobic pockets, can be exploited for the rational design of selective inhibitors.[8] Quinoline-2-carboxylic acid derivatives have been successfully designed to selectively inhibit SIRT3 over SIRT1 and SIRT2.[8] Molecular docking studies have revealed that the quinoline moiety and other substituents can occupy these hydrophobic pockets, leading to potent and selective inhibition.[8]
Diagram: SIRT3 Inhibition Workflow
Caption: A typical workflow for the development of SIRT3 inhibitors.
Experimental Protocol: In Vitro SIRT3 Deacetylase Inhibition Assay
This protocol outlines a fluorescence-based assay to measure the deacetylase activity of SIRT3.
Self-Validating System:
-
Positive Control: A known SIRT3 inhibitor (e.g., Nicotinamide) to validate the assay's response to inhibition.
-
Negative Control: DMSO or buffer to determine maximal enzyme activity.
-
No-Enzyme Control: To measure background fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
Prepare stock solutions of NAD+, a fluorogenic acetylated peptide substrate (e.g., based on H3K9Ac), and recombinant human SIRT3.
-
Prepare serial dilutions of the quinoline-2-carboxylic acid test compounds.
-
-
Assay Procedure (96-well black plate):
-
To each well, add the reaction buffer, NAD+, and the test compound (or control).
-
Add the SIRT3 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Incubate at 37°C for an appropriate time (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a developer solution (e.g., containing a protease to cleave the deacetylated product and release the fluorophore).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Targeting Carbonic Anhydrases and Histone Deacetylases in Cancer
Quinoline-2-carboxylic acid derivatives have also shown promise as inhibitors of other enzyme families implicated in cancer, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs).
-
Carbonic Anhydrase Inhibition: Tumor-associated CAs, particularly CA IX and CA XII, are involved in maintaining the acidic tumor microenvironment, promoting tumor growth and metastasis. Quinoline-based carboxylic acids can act as non-classical CA inhibitors.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are key epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The quinoline-2-carboxylic acid scaffold can be incorporated as the "cap" region of HDAC inhibitors, leading to the development of isoform-selective inhibitors, such as those targeting HDAC3.[1]
Detailed protocols for assessing the inhibition of these enzymes follow similar principles to those described for KMO and SIRT3, utilizing specific substrates and detection methods relevant to each enzyme class.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective enzyme inhibitors based on the quinoline-2-carboxylic acid scaffold is guided by a deep understanding of structure-activity relationships. Key insights include:
-
The Carboxylic Acid Moiety: This group is often crucial for activity, forming key interactions (e.g., salt bridges, hydrogen bonds) with positively charged residues in the enzyme's active site.[9]
-
Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring system significantly impact potency and selectivity. Halogen substitutions (e.g., chlorine, fluorine) can enhance activity, likely through altered electronic properties and hydrophobic interactions.[10]
-
The C2-Position: This position is a key point for modification to introduce bulky and hydrophobic groups that can occupy specific pockets within the active site, thereby driving potency and selectivity.[9]
Table 1: Summary of Inhibitory Activities of Quinoline-2-Carboxylic Acid Derivatives
| Enzyme Target | Derivative Type | Reported IC50 | Reference(s) |
| SIRT3 | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid | 7.2 µM | [8] |
| HDAC3 | 2-Phenylquinoline-4-carboxylic acid derivative (D29) | 0.477 µM | [1] |
| CA IX | Quinazoline-based carboxylic acids | Sub-micromolar Ki | [11] |
| DHODH | 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid | Sub-micromolar | [9] |
Conclusion and Future Directions
The quinoline-2-carboxylic acid scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a diverse range of enzyme inhibitors. Its inherent structural and chemical properties provide a robust foundation for the rational design of potent and selective therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to further explore the potential of this privileged scaffold in addressing a wide array of diseases, from neurodegeneration to cancer. Future efforts will likely focus on fine-tuning the selectivity of these inhibitors, optimizing their pharmacokinetic properties, and exploring novel applications against emerging therapeutic targets.
References
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1991). PubMed. Available at: [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). PubMed Central. Available at: [Link]
-
Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. (2016). National Institutes of Health. Available at: [Link]
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Positive and Negative Controls. (2021). Rockland Immunochemicals. Available at: [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Molecular Biosciences. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. Available at: [Link]
-
Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. (2020). AACR Journals. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
-
Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators. (2011). PubMed. Available at: [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. Available at: [Link]
-
KMO Inhibitor Screening Assay Kit (384-well). (n.d.). BPS Bioscience. Available at: [Link]
-
IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Tryptophan Dysmetabolism and Quinolinic Acid in Neurodegenerative Diseases. (2022). MDPI. Available at: [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2018). MDPI. Available at: [Link]
Sources
- 1. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 5. Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of quinoline-2-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline-2-carboxylic acid and its derivatives. As a key scaffold in numerous pharmaceuticals and functional materials, its efficient synthesis is paramount. However, classic methods like the Doebner and Friedländer syntheses are often plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction has turned into a dark, intractable tar, and the yield of my desired quinoline-2-carboxylic acid is extremely low. What is happening and how can I fix it?
Answer: This is the most common issue encountered, particularly in Doebner-type syntheses which are conducted under strong acidic conditions.
-
Root Cause Analysis: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds.[1] These intermediates, formed in situ from the reaction of an aldehyde and pyruvic acid (in a Doebner reaction), are highly susceptible to self-condensation and polymerization under the harsh acidic and thermal conditions required for the cyclization. This leads to the formation of high-molecular-weight, insoluble tars.
-
Expert Recommendations & Troubleshooting Steps:
-
Adopt a Biphasic System: Sequestering the sensitive carbonyl intermediates away from the highly acidic aqueous phase is a powerful strategy. Running the reaction in a water/toluene system can dramatically reduce polymerization by keeping the concentration of the carbonyl species in the aqueous phase low.[1]
-
Control Reagent Addition: Instead of adding all reactants at once, perform a slow, controlled addition of the aldehyde to the heated mixture of the aniline and pyruvic acid in the acidic medium. This keeps the instantaneous concentration of the aldehyde and the resulting α,β-unsaturated intermediate low, favoring the desired reaction pathway over polymerization.
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, their concentration can be optimized. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1] In some cases, a milder Lewis acid may provide a better balance between reaction rate and suppression of tar formation.[2]
-
Temperature Management: While heat is required to drive the cyclization and dehydration, excessive temperatures will accelerate polymerization. Aim for the minimum temperature required for a reasonable reaction rate, typically monitored by Thin Layer Chromatography (TLC).
-
Question 2: I've isolated my product, but NMR analysis shows the presence of a significant dihydroquinoline impurity. Why did the final oxidation step fail?
Answer: The final step in these quinoline syntheses is the aromatization of a 1,2-dihydroquinoline intermediate. Incomplete conversion is a frequent problem.
-
Root Cause Analysis: The reaction relies on an oxidant to convert the dihydroquinoline to the fully aromatic quinoline. Often, in the classic Doebner-von Miller reaction, a Schiff base intermediate (formed from the aniline and another carbonyl molecule) acts as the hydrogen acceptor (oxidant), becoming reduced in the process.[3] If the reaction conditions do not favor this redox process or if the oxidant is consumed or inefficient, the dihydroquinoline intermediate will persist.[1]
-
Expert Recommendations & Troubleshooting Steps:
-
Introduce an External Oxidant: Do not rely solely on the reaction's own intermediates for oxidation. Add a dedicated oxidizing agent like nitrobenzene, arsenic acid, or a milder, more modern alternative such as iodine or air/O₂ with a suitable catalyst.
-
Post-Synthesis Oxidation: If you have already isolated a mixture containing the dihydro- species, it can often be salvaged. Dissolve the crude product and treat it with an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to drive the conversion to the desired quinoline.[1]
-
Increase Reaction Time/Temperature: The oxidation step can be sluggish. Ensure your reaction has run for a sufficient duration at the target temperature to allow for complete aromatization. Monitor the disappearance of the intermediate by TLC or LC-MS.[1]
-
Question 3: I am using a substituted aniline and have isolated two different quinoline isomers. How can I control the regioselectivity?
Answer: Regioselectivity is a critical challenge, especially when using unsymmetrical anilines or α,β-unsaturated carbonyl compounds. The outcome depends on whether the initial attack of the aniline is a 1,4-conjugate addition (Michael addition) or a 1,2-addition to the carbonyl group.
-
Root Cause Analysis: The traditional Skraup-Doebner-Von Miller synthesis is believed to proceed via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl system, which dictates the final substitution pattern.[2] However, reaction conditions can influence this pathway. The electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) also plays a significant role in directing the cyclization.
-
Expert Recommendations & Troubleshooting Steps:
-
Leverage the "Acid-Catalyst Effect": The choice of acid can dramatically alter the regiochemical outcome. For instance, a study demonstrated that using trifluoroacetic acid (TFA) as the solvent and catalyst could reverse the standard regiochemistry, favoring a 1,2-addition pathway to yield 2-carboxy-4-arylquinolines instead of the expected 2-aryl-4-carboxyquinolines.[2]
-
Steric Hindrance: Analyze the steric environment of your substituted aniline. Bulky ortho-substituents may hinder one cyclization pathway, thereby favoring the formation of a single regioisomer.
-
Careful Precursor Design: In some cases, achieving perfect regioselectivity is not possible with a one-pot Doebner-type reaction. A more controlled, albeit longer, route like the Friedländer synthesis may be necessary. The Friedländer synthesis involves the condensation of a pre-formed 2-aminoaryl ketone with a compound containing a reactive α-methylene group, which provides unambiguous control over the substitution pattern.[4][5]
-
Troubleshooting Summary Table
| Problem | Primary Symptom(s) | Root Cause(s) | Recommended Solutions |
| Low Yield / Tar Formation | Thick, dark, intractable reaction mixture; difficult product isolation. | Acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates.[1] | 1. Use a biphasic water/toluene system.[1]2. Slowly add the aldehyde/ketone.3. Optimize acid type and concentration.[2]4. Maintain minimum necessary reaction temperature. |
| Incomplete Aromatization | Presence of dihydroquinoline or tetrahydroquinoline impurities in the final product. | Insufficient oxidation of the dihydroquinoline intermediate.[1] | 1. Add an external oxidant (e.g., nitrobenzene, iodine).2. Perform a post-reaction oxidation step with DDQ or MnO₂.[1]3. Increase reaction time and/or temperature. |
| Poor Regioselectivity | Formation of multiple quinoline isomers from a substituted aniline. | Competing 1,2- vs. 1,4-addition pathways; electronic effects of substituents.[2] | 1. Screen different acid catalysts (e.g., TFA can reverse selectivity).[2]2. Consider steric effects of substituents.3. Switch to a more controlled synthesis like the Friedländer annulation.[4] |
| Unreacted Starting Materials | Significant amounts of aniline or pyruvic acid derivatives in the crude product. | Reaction conditions not optimal (too low temp, insufficient time); deactivation of starting materials. | 1. Monitor reaction progress via TLC.2. Increase temperature or reaction time.3. Ensure the quality of starting materials and reagents. |
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the generalized Doebner reaction for the synthesis of a 2-substituted quinoline-4-carboxylic acid, highlighting the critical junctures where side reactions occur.
Caption: Doebner reaction pathway and common side-product junctions.
Optimized Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol incorporates best practices to minimize the formation of tars and other byproducts.
Materials:
-
Aniline (freshly distilled)
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add aniline (9.3 g, 0.1 mol) and ethanol (50 mL).
-
Acidification: Cool the flask in an ice bath and slowly add concentrated HCl (10 mL). Stir for 10 minutes until the aniline hydrochloride salt is formed.
-
Addition of Pyruvic Acid: To this stirred suspension, add pyruvic acid (8.8 g, 0.1 mol).
-
Heating: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Controlled Aldehyde Addition: In the addition funnel, place benzaldehyde (10.6 g, 0.1 mol) dissolved in ethanol (20 mL). Add this solution dropwise to the refluxing reaction mixture over a period of 1 hour.
-
Scientist's Note: This slow addition is the most critical step to prevent tar formation. It maintains a low concentration of the aldehyde, minimizing its self-condensation and the subsequent polymerization of the in situ-formed benzalpyruvic acid.
-
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Isolation: Allow the reaction mixture to cool to room temperature. A yellow solid should precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the solid sequentially with cold water (to remove HCl) and then with a small amount of cold ethanol (to remove unreacted starting materials).
-
Purification (Recrystallization): a. Transfer the crude solid to a beaker and add a 10% aqueous NaOH solution until the solid dissolves (forming the sodium salt of the carboxylic acid). b. Add a small amount of activated charcoal and heat the solution gently (approx. 60°C) for 15 minutes to decolorize it. c. Hot-filter the solution to remove the charcoal. d. Cool the filtrate in an ice bath and re-precipitate the purified carboxylic acid by slowly adding concentrated HCl dropwise until the solution is acidic (pH ~2-3). e. Filter the purified white/pale yellow solid, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60-70°C.
-
Self-Validation: The acid-base purification is highly effective. Only the desired carboxylic acid product will dissolve in the basic solution, leaving behind non-acidic impurities (like incompletely oxidized species). Re-precipitation provides a highly purified product. The expected yield is typically 60-75%.
-
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Wang, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(13), 5076-5078. [Link]
-
All About Chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Keller, U., et al. (1991). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 30(38), 9229-9235. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Coach Sahanawaz. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]
-
Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 73-80. [Link]
-
Li, H., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. ACS Applied Materials & Interfaces, 15(16), 20237–20246. [Link]
-
Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39335-39339. [Link]
-
Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Zhang, H., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(9), 1563. [Link]
-
Elsadig, A. (2010). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. University of Khartoum. [Link]
Sources
Technical Support Center: Purification of Synthesized Quinoline-2-Carboxylic Acid Derivatives
Welcome to the technical support center for the purification of quinoline-2-carboxylic acid derivatives. This guide provides field-proven insights and troubleshooting solutions for common challenges encountered during the isolation and purification of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between synthesis and analysis, ensuring you can obtain your target molecules with the highest possible purity.
Initial Assessment: Choosing Your Purification Strategy
The first and most critical step in purification is selecting the appropriate method. The nature of your crude product and the suspected impurities will dictate the most efficient path forward. A poorly chosen method can lead to low recovery, product decomposition, or wasted time and resources.
The following decision tree provides a logical workflow for selecting your primary purification technique.
Caption: Purification Method Selection Guide.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, offering high recovery of very pure material if a suitable solvent system is identified.
Frequently Asked Questions (FAQs):
Q1: My compound won't dissolve in any single solvent I try, or it dissolves in everything. How do I choose a solvent?
A1: This is a classic challenge. The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point. When a single solvent fails, a binary (two-component) solvent system is the solution.
-
The Principle of Causality: You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. For quinoline-2-carboxylic acids, common pairs include ethanol/water and dimethylformamide (DMF)/methanol.[1][2]
-
Protocol:
-
Dissolve your crude solid in a minimum amount of the hot soluble solvent.
-
While still hot, add the anti-solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot soluble solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly.
-
Q2: My product "oiled out" instead of forming crystals. What went wrong?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. Instead of crystallizing, it separates as a liquid phase.
-
The Principle of Causality: This is often caused by cooling the solution too quickly or using a solvent with a boiling point that is too high.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add more of the "soluble solvent" to decrease the saturation level.
-
Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote slow cooling and proper crystal lattice formation.
-
If the issue persists, consider a different solvent system with a lower boiling point.
-
Q3: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A3: Crystal formation requires a nucleation event. If the solution is clean and the glass surface is smooth, spontaneous nucleation may not occur.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide a nucleation site.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.
-
Reduce Temperature: Place the flask in an ice bath to further decrease the solubility of your compound. Do this only after the solution has cooled to room temperature slowly.
-
| Solvent/System | Boiling Point (°C) | Use Case & Rationale |
| Ethanol | 78 | A good starting point for many quinoline derivatives. Often used in combination with water.[1] |
| Ethanol/Water | 78-100 | Excellent for compounds with moderate polarity. Ethanol acts as the soluble solvent, and water is the anti-solvent. |
| n-Hexane | 69 | Used for washing or recrystallizing less polar derivatives or removing greasy, non-polar impurities.[1] |
| DMF/Methanol | 153 / 65 | Useful for more polar compounds that are sparingly soluble in alcohols alone. DMF is a powerful solvent, with methanol acting as the anti-solvent.[2] |
| Acetic Acid / Water | 118 / 100 | The acidic nature of acetic acid can aid in dissolving the basic quinoline ring, while water serves as the anti-solvent upon cooling and pH adjustment.[2] |
Troubleshooting Guide 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is particularly effective for purifying crude oils or reaction mixtures where starting materials (like anilines) remain.
Frequently Asked Questions (FAQs):
Q1: Which base should I use for the extraction, and why?
A1: The choice of base is critical for selectivity. For a carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is ideal.
-
The Principle of Causality: Sodium bicarbonate is strong enough to deprotonate the carboxylic acid (pKa ~4-5), forming a water-soluble carboxylate salt. However, it is generally not basic enough to deprotonate less acidic functional groups or react with many neutral compounds. Using a strong base like sodium hydroxide (NaOH) risks causing side reactions (e.g., hydrolysis of esters) or extracting other acidic compounds (like phenols) if they are present as impurities.
Q2: I've extracted my compound into the aqueous layer, but after acidifying, the product is a sticky solid that is difficult to filter. What can I do?
A2: This is common when the product precipitates too quickly or is somewhat impure.
-
Troubleshooting Steps:
-
Control the Precipitation: Cool the aqueous solution in an ice bath before and during the slow, dropwise addition of acid (e.g., 5% HCl).[3] This promotes the formation of a crystalline solid rather than an amorphous precipitate.
-
Back-Extraction: If a sticky solid forms, add an organic solvent (like ethyl acetate or dichloromethane) to the mixture. The precipitated product will dissolve in the organic layer. You can then separate this organic layer, dry it with an anhydrous salt (like Na₂SO₄), and remove the solvent under reduced pressure to recover your purified product.
-
Trituration: If the product is a semi-solid, you can try adding a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold ether or hexane). Swirling or stirring the mixture can often induce crystallization of the product while dissolving the sticky impurities.
-
Caption: Standard Acid-Base Extraction Workflow.
Troubleshooting Guide 3: Column Chromatography
Chromatography is the most powerful but also the most complex purification method. It is essential when dealing with mixtures of structurally similar compounds, such as regioisomers, that cannot be separated by other means.
Frequently Asked Questions (FAQs):
Q1: My product is sticking to the baseline of the silica gel column and won't elute, even with highly polar solvents like 100% ethyl acetate.
A1: This is a very common issue with nitrogen-containing heterocyclic compounds on standard silica gel.
-
The Principle of Causality: Silica gel is acidic (due to surface silanol groups, Si-OH). The basic nitrogen of the quinoline ring can interact very strongly with these acidic sites, causing irreversible adsorption. The carboxylic acid group also contributes to this strong binding.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (NEt₃). The triethylamine is a volatile base that will cap the acidic silanol sites, preventing your compound from binding too strongly.
-
Use a Different Stationary Phase: If deactivation fails, switch to a less acidic or a basic stationary phase.
-
Neutral Alumina: A good alternative to silica.
-
Basic Alumina: Can be effective but may not be suitable for all derivatives.
-
C18 Reverse-Phase Silica: Here, the stationary phase is non-polar, and you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is often an excellent, albeit more expensive, option.[4]
-
-
Q2: I see streaks and band tailing on my TLC plate, and the separation on the column is poor.
A2: Streaking (tailing) indicates that the compound is interacting too strongly with the stationary phase or that you have overloaded the column.
-
Troubleshooting Steps:
-
Add an Acidic Modifier: For carboxylic acids, tailing on silica can be suppressed by adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated, reducing its interaction with the silica surface and leading to sharper bands.
-
Check Sample Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Optimize Solvent System: Your TLC should show a clear separation with an Rf value for your target compound between 0.2 and 0.4. If the spots are too close together, you need to find a different mobile phase.
-
| Problem | Potential Cause | Suggested Solution |
| Product Decomposition on Column | The compound is unstable on acidic silica gel.[5] | Use deactivated silica (add 1-2% NEt₃ to eluent), switch to neutral alumina, or use reverse-phase (C18) chromatography.[5] |
| Poor Separation of Isomers | The polarity difference between the compounds is too small for the chosen system. | Try a less polar solvent system to increase the separation (lower all Rf values). Consider using a different stationary phase (e.g., alumina instead of silica). |
| Crystallization in the Column/Lines | The compound is not very soluble in the chosen mobile phase. | Add a small amount of a more polar, stronger solvent to your eluent system (e.g., add 5% methanol to a dichloromethane eluent) to increase the solubility of the compound. |
Purity Assessment
After purification, you must verify the purity of your quinoline-2-carboxylic acid derivative. A single method is often insufficient.
-
Thin-Layer Chromatography (TLC): The simplest method. A pure compound should appear as a single spot in multiple different solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure compound will show a single major peak.[4][6]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The most powerful tool for structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity.[1][7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
References
-
Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Zhang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(8), 3752. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Glaxo Group Ltd. (1998). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
McCormick, M. M., & Martin, S. F. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Reactions, 1(1), 53-70. [Link]
-
Zhang, J., et al. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1955, 012046. [Link]
- Givaudan SA. (1949). Quinoline compounds and process of making same.
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]
-
Reddit r/Chempros. (2025). Purification of Quinoline-3,4-diones. [Link]
-
R. A. College. (2023). SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. International Journal of Research and Analytical Reviews, 10(3). [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1988). Process for the preparation of a quinoline carboxylic acid.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 3. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Quinoline-2-carboxylic acid hydrochloride
Introduction
Welcome to the technical support guide for quinoline-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Quinoline-2-carboxylic acid, also known as quinaldic acid, and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide range of biological activities.[1] Ensuring the stability and integrity of this compound in solution is paramount for obtaining reproducible and reliable experimental results. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for solution preparation and stability assessment.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A: The solubility of this compound is highly dependent on the chosen solvent. For aqueous solutions, it is moderately soluble in water.[2] Commercial suppliers often recommend the use of ultrasonication to aid dissolution in water, with solubilities around 50 mg/mL achievable.[3] For organic solvents, Dimethyl Sulfoxide (DMSO) is an excellent choice, with solubilities reported to be ≥ 100 mg/mL.[3]
-
Expert Insight: The "hydrochloride" designation indicates that the basic nitrogen on the quinoline ring is protonated. When dissolving in unbuffered water, the resulting solution will be acidic. The compound's amphoteric nature (acidic carboxyl group and basic quinoline nitrogen) means its solubility is significantly influenced by pH.[4] For biological assays, preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer is a common and effective strategy.
Q2: What are the primary factors that affect the stability of this compound in solution?
A: The stability of this compound in solution is primarily influenced by three factors: pH, light, and temperature.
-
pH: The pH of the solution is a critical determinant of stability for quinoline derivatives.[5][6] Extreme pH values can potentially lead to hydrolysis or other degradation reactions. It is crucial to work within a validated pH range for your specific application.
-
Light: Quinoline and its derivatives are known to be sensitive to light.[7] Exposure to UV or even ambient light over extended periods can induce photodegradation, leading to the formation of impurities.[8][9]
-
Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation. For long-term storage, maintaining solutions at low temperatures is essential.
Q3: How should I store stock solutions of this compound?
A: Proper storage is critical to maintain the integrity of your solutions. Based on supplier recommendations and general chemical principles, the following conditions are advised:
| Solvent | Storage Temperature | Recommended Duration | Protective Measures |
| Water | -20°C | ≤ 1 month | Aliquot, protect from light |
| DMSO | -80°C | ≤ 6 months | Aliquot, protect from light, use freshly opened DMSO |
| DMSO | -20°C | ≤ 1 month | Aliquot, protect from light, use freshly opened DMSO |
Table 1: Recommended Storage Conditions for Stock Solutions. Data synthesized from MedChemExpress.[3]
-
Causality: Aliquoting solutions prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into DMSO stocks. Protecting from light with amber vials or aluminum foil mitigates photodegradation.[10] Storing at -80°C significantly slows down all potential degradation pathways, providing the longest shelf-life.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My aqueous solution of this compound has turned yellow/brown.
-
Probable Cause: Color change is a strong indicator of chemical degradation, most likely due to oxidation or photodegradation. Quinoline compounds can change from colorless to yellow and then brown upon aging or exposure to light.[7]
-
Recommended Action:
-
Discard the discolored solution immediately.
-
Prepare a fresh solution using high-purity solvent.
-
Ensure the new solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light.[10]
-
For maximum stability, consider preparing the solution with a de-gassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: I'm observing precipitation after diluting my DMSO stock into an aqueous buffer.
-
Probable Cause: This is a classic solubility issue. The compound may be highly soluble in your DMSO stock, but its solubility limit in the final aqueous buffer is much lower. This is especially common when preparing high concentrations for an experiment.
-
Recommended Action:
-
Verify Solubility Limits: Check the maximum solubility in your specific buffer system. You may need to lower the final concentration.
-
Modify Formulation: Consider using co-solvents or excipients if your experimental design allows. Formulations including PEG300, Tween-80, or SBE-β-CD have been used to improve the aqueous solubility of related compounds.[3]
-
pH Adjustment: The pH of your final solution can drastically affect solubility. Quinoline's solubility increases in acidic conditions (pH < pKa of ~4.9) where the nitrogen atom is protonated.[4] Ensure your buffer's pH is appropriate.
-
Problem 3: My experimental results are inconsistent, and I suspect compound instability.
-
Probable Cause: Inconsistent results are often the first sign of a time-dependent degradation of the active compound in your assay medium. The compound may be stable in the stock solution but degrades over the course of your experiment at 37°C in the cell culture medium or assay buffer.
-
Recommended Action:
-
Perform a Time-Zero Control: Always compare results to a sample where the compound is added immediately before measurement.
-
Conduct a Solution Stability Study: Analyze the concentration and purity of your compound in the final assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, lighting).
-
Utilize the Workflow Below: Follow a systematic approach to diagnose the stability issue.
-
Caption: Troubleshooting workflow for suspected compound instability.
Technical Protocols
Protocol 1: Preparation of a Validated Stock Solution
This protocol ensures the preparation of a reliable and well-characterized stock solution.
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of solid using an analytical balance.
-
Dissolution:
-
For DMSO: Add freshly opened, anhydrous DMSO to the solid. Use a vortex mixer and, if necessary, brief sonication in a water bath to ensure complete dissolution.
-
For Water: Add high-purity (e.g., Milli-Q) water. Use a vortex mixer and sonication to facilitate dissolution.[3]
-
-
Filtration (Optional but Recommended): For aqueous stock solutions intended for sterile applications, filter the solution through a 0.22 μm syringe filter to sterilize and remove any micro-particulates.[3]
-
Aliquoting & Storage: Dispense the solution into single-use aliquots in amber glass vials or polypropylene tubes. Store immediately at the recommended temperature (see Table 1).
-
Quality Control: Analyze a freshly prepared aliquot via HPLC (see Protocol 2) to establish a time-zero purity profile and concentration. This serves as the baseline for all future stability assessments.
Protocol 2: HPLC Method for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing, as it can separate and quantify the parent compound from its potential degradation products.[11]
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Method Parameters: The following is a starting point and should be optimized for your specific system.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient helps to elute any potential degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30°C | Elevated temperature can improve peak shape and reproducibility. |
| Detection | 254 nm or PDA Scan (200-400 nm) | The quinoline ring system has strong UV absorbance. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
-
Sample Preparation: Dilute the stock solution to an appropriate concentration (e.g., 0.1-1.0 mg/mL) using the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and integrate the peak area of the parent compound. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Protocol 3: Forced Degradation Study
A forced degradation study is essential to understand potential degradation pathways and to validate that your analytical method is "stability-indicating" (i.e., capable of separating degradants from the parent peak).[12]
-
Objective: To intentionally degrade the compound under harsh conditions to generate potential degradation products.
-
Procedure:
-
Prepare five separate solutions of the compound in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Stress: Incubate a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution to a calibrated light source (per ICH Q1B guidelines) for a defined period.[12]
-
Control: Keep one solution at 4°C, protected from light.
-
-
Analysis: Analyze all samples by the developed HPLC method (Protocol 2).
-
Interpretation: A robust, stability-indicating method will show a decrease in the parent peak area and the appearance of new, well-resolved peaks corresponding to the degradation products.
Caption: Experimental workflow for a forced degradation study.
Underlying Mechanisms of Instability
Understanding the chemical principles governing the stability of this compound is key to preventing issues. The molecule's structure contains two key functional groups that dictate its behavior in solution.
-
Hydrolysis of the Hydrochloride Salt: The term "hydrochloride" signifies a salt formed between the basic quinoline nitrogen and hydrochloric acid. In an aqueous solution, this salt will dissociate. The protonated quinoline nitrogen exists in equilibrium with its neutral form. The position of this equilibrium is governed by the solution's pH relative to the pKa of the quinoline nitrogen (approximately 4.85-4.9).[4][7] This equilibrium directly impacts solubility and interaction with biological targets. While this is not a degradative hydrolysis in the same way an acyl chloride hydrolyzes[13], maintaining a consistent pH with a buffer is critical for reproducible results.
-
Photodegradation: The aromatic, heterocyclic quinoline ring system is a chromophore that absorbs UV light. This absorption can excite the molecule to a higher energy state, where it can undergo various photochemical reactions.[14] These reactions can include rearrangements, oxidations, or cleavage, resulting in a loss of purity and activity. This sensitivity is a known characteristic of many quinoline-based compounds and necessitates protection from light.[8][9]
References
-
Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Request PDF. (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. [Link]
-
MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
PubMed Central. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Quinaldic acid (HMDB0000842). Human Metabolome Database. [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]
-
PubMed. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. PubMed. [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. LibreTexts Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Jetir.Org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Jetir.Org. [Link]
-
ResearchGate. (2025). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. [Link]
-
YouTube. (2009). Hydrolysis of carboxylic acid derivatives (1). YouTube. [Link]
-
Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Basrah. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
-
NIH. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. NIH. [Link]
-
Taylor & Francis. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Taylor & Francis. [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
-
MDPI. (n.d.). Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. MDPI. [Link]
-
ResearchGate. (2025). (PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
-
NIH. (n.d.). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. NIH. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sepscience.com [sepscience.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Glycemic Control: Quinoline-2-Carboxylic Acid vs. Acarbose as α-Glucosidase Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of type 2 diabetes mellitus (T2DM) therapeutics, the inhibition of α-glucosidase enzymes remains a cornerstone strategy for managing postprandial hyperglycemia. By delaying carbohydrate digestion and glucose absorption, these inhibitors offer a valuable tool for glycemic control. Acarbose, a well-established pseudo-oligosaccharide, has long been a clinical mainstay. However, the quest for novel, potent, and potentially more tolerable inhibitors has led researchers to explore diverse chemical scaffolds, with quinoline derivatives emerging as a promising class. This guide provides a detailed, evidence-based comparison of quinoline-2-carboxylic acid and acarbose as α-glucosidase inhibitors, delving into their performance, mechanisms of action, and the experimental data underpinning their potential.
The Central Role of α-Glucosidase in Glucose Homeostasis
Before delving into the specifics of our two contenders, it is crucial to understand the therapeutic rationale for targeting α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibition of α-glucosidase effectively slows down this process, leading to a more gradual rise in blood glucose levels after a meal. This mechanism is particularly beneficial for managing the postprandial glucose spikes that are a key contributor to the pathophysiology of T2DM.
Acarbose: The Established Benchmark
Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of α-glucosidase.[2] Its established clinical efficacy and extensive research history make it the ideal benchmark against which to compare emerging inhibitors like quinoline-2-carboxylic acid.
In Vitro Inhibitory Performance of Acarbose
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. For acarbose, a wide range of IC50 values against α-glucosidase has been reported in the literature, spanning from 0.0013 to 1998.79 μM.[3] This significant variability is largely attributable to differences in experimental conditions, including the source of the α-glucosidase enzyme (e.g., yeast, rat intestine), the substrate used (e.g., p-nitrophenyl-α-D-glucopyranoside - pNPG, sucrose), and assay conditions such as pH and temperature.[3] This highlights the importance of standardized protocols for accurate comparative analysis.
Table 1: Reported IC50 Values for Acarbose Against α-Glucosidase
| IC50 Value (µM) | Enzyme Source | Substrate | Reference |
| 640.57 ± 5.13 | Saccharomyces cerevisiae | pNPG | [4] |
| 0.09 mM (90 µM) | Yeast | pNPG | [5] |
| 17.85 | Not specified | Not specified | [6] |
In Vivo Efficacy of Acarbose
Numerous clinical trials have substantiated the efficacy of acarbose in the management of T2DM. As a monotherapy or in combination with other antidiabetic agents, acarbose has been shown to significantly reduce postprandial glucose levels and glycosylated hemoglobin (HbA1c), a key marker of long-term glycemic control.[7][8] Placebo-controlled studies have demonstrated that acarbose, at doses of 150-600 mg/day, can lead to a mean decrease in HbA1c of 0.7%.[8] Furthermore, the UK Prospective Diabetes Study (UKPDS) 44, a large-scale, long-term trial, confirmed that acarbose significantly improved glycemic control over three years in patients with established T2DM, irrespective of their background diabetes therapy.[9] In a study of insulin-treated patients with T2DM, the addition of acarbose resulted in a statistically significant reduction in mean HbA1c of 0.69% compared to placebo.[10]
Quinoline-2-Carboxylic Acid: A Challenger on the Horizon
Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Recent research has highlighted their potential as α-glucosidase inhibitors, with quinoline-2-carboxylic acid emerging as a molecule of interest.
In Vitro Inhibitory Performance of Quinoline-2-Carboxylic Acid
Data on the α-glucosidase inhibitory activity of quinoline-2-carboxylic acid is more limited compared to acarbose. However, one study reports a potent IC50 value of 9.1 µg/mL.[11] To facilitate a direct comparison with the molar concentrations typically reported for acarbose, this value can be converted. Given the molecular weight of quinoline-2-carboxylic acid (173.17 g/mol ), 9.1 µg/mL is approximately equivalent to 52.6 µM.
While this single data point suggests promising in vitro activity, it is important to acknowledge the context. The field of quinoline-based α-glucosidase inhibitors is rapidly expanding, with numerous derivatives of the core quinoline structure demonstrating impressive potency. For instance, certain indolo[1,2-b]isoquinoline derivatives have exhibited IC50 values in the low micromolar range (3.44 ± 0.36 to 41.24 ± 0.26 μM), significantly more potent than acarbose under the same experimental conditions.[4] Furthermore, kinetic studies on some quinoline-1,3,4-oxadiazole conjugates have revealed a non-competitive mode of inhibition, suggesting an allosteric binding site on the enzyme.[6] This contrasts with the competitive inhibition of acarbose and could offer a different therapeutic profile.
Table 2: Reported IC50 Values for Quinoline-2-Carboxylic Acid and Related Derivatives Against α-Glucosidase
| Compound | IC50 Value | Notes | Reference |
| Quinoline-2-carboxylic acid | 9.1 µg/mL (~52.6 µM) | [11] | |
| Indolo[1,2-b]isoquinoline derivative (compound 11) | 3.44 ± 0.36 µM | Mixed-type inhibitor | [4] |
| Quinoline-1,3,4-oxadiazole conjugate (compound 4i) | 15.85 µM | Non-competitive inhibitor | [6] |
In Vivo Efficacy of Quinoline-2-Carboxylic Acid
Currently, there is a notable lack of published in vivo studies specifically investigating the antidiabetic efficacy of quinoline-2-carboxylic acid. However, the promising in vitro data from this compound and its derivatives warrant further investigation in animal models of diabetes. Studies on other quinoline derivatives have shown significant anti-diabetic effects in vivo. For example, a study on a 2-(quinoline-2-ylthio)acetamide derivative demonstrated reduced fasting and overall blood glucose levels in a rat model of diabetes.[12] Another in vivo study on a dihydropyrano[3,2-c]quinoline derivative also confirmed its anti-hyperglycemic effects in diabetic rats.[13] These findings provide a strong rationale for pursuing in vivo evaluation of quinoline-2-carboxylic acid.
Mechanism of Action: A Tale of Two Binding Modes
The difference in the chemical structures of acarbose and quinoline-2-carboxylic acid underpins their distinct mechanisms of α-glucosidase inhibition.
Acarbose: The Competitive Blocker
Acarbose's structure mimics that of the natural oligosaccharide substrates of α-glucosidase. This structural similarity allows it to bind to the active site of the enzyme with high affinity, acting as a competitive inhibitor. By occupying the active site, acarbose prevents the binding and subsequent hydrolysis of dietary carbohydrates.
Caption: Competitive inhibition of α-glucosidase by acarbose.
Quinoline-2-Carboxylic Acid: A Potential for Non-Competitive Interaction
While direct kinetic studies on quinoline-2-carboxylic acid are limited, research on its derivatives suggests a different story. The non-competitive and mixed-type inhibition observed with some quinoline analogs indicates that they may bind to an allosteric site on the α-glucosidase enzyme, a location distinct from the active site. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency without directly competing with the substrate. This alternative mechanism could potentially lead to a different side-effect profile and efficacy.
Caption: Postulated non-competitive inhibition by quinoline derivatives.
Experimental Protocols: A Foundation for Reliable Data
To ensure the reproducibility and comparability of α-glucosidase inhibition studies, a standardized experimental protocol is paramount. The following is a representative in vitro assay methodology.
Standard In Vitro α-Glucosidase Inhibitory Assay
Objective: To determine the in vitro inhibitory effect of a test compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., quinoline-2-carboxylic acid, acarbose)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the pNPG substrate in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control (acarbose) in a suitable solvent (e.g., DMSO, followed by dilution in buffer).
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the enzyme solution to each well.
-
Add an equal volume of the test compound or acarbose solution at various concentrations to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of the pNPG substrate solution to all wells.
-
Incubate the plate again at the same temperature for a set duration (e.g., 20 minutes).
-
Stop the reaction by adding a volume of the sodium carbonate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A typical workflow for an in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
The comparative analysis of quinoline-2-carboxylic acid and acarbose as α-glucosidase inhibitors reveals a compelling narrative of an established therapeutic versus a promising challenger. Acarbose's extensive clinical data solidifies its role in diabetes management, while its competitive inhibitory mechanism is well-understood. However, the significant in vitro potency of quinoline-2-carboxylic acid and its derivatives, coupled with the potential for a non-competitive mechanism of action, positions this class of compounds as an exciting avenue for future research.
Key future directions for the development of quinoline-based α-glucosidase inhibitors include:
-
Comprehensive In Vitro Profiling: Further studies are needed to establish a broader range of IC50 values for quinoline-2-carboxylic acid under various experimental conditions to allow for more robust comparisons. Detailed kinetic studies are also crucial to definitively determine its mechanism of inhibition and Ki value.
-
In Vivo Efficacy and Safety Assessment: Preclinical studies in animal models of diabetes are the critical next step to evaluate the in vivo antidiabetic efficacy, pharmacokinetic profile, and safety of quinoline-2-carboxylic acid.
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the quinoline scaffold through the synthesis and evaluation of new derivatives will be instrumental in optimizing potency and selectivity, potentially leading to the discovery of even more effective α-glucosidase inhibitors.
References
-
NurseMinder. (2019, March 26). How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing) [Video]. YouTube. [Link]
-
ResearchGate. Kinetics of α-glucosidase inhibition by sample 7e. [Link]
-
ResearchGate. The IC-50 values for α-glucosidase inhibitory potential of extract... [Link]
-
Holman, R. R., Cull, C. A., & Turner, R. C. (1999). A randomized double-blind trial of acarbose in type 2 diabetes shows improved glycemic control over 3 years (U.K. Prospective Diabetes Study 44). Diabetes Care, 22(6), 960–964. [Link]
-
Mahdavi, M., et al. (2024). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Scientific Reports, 14(1), 1-14. [Link]
-
Al-Harrasi, A., et al. (2020). Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents. Molecules, 25(22), 5467. [Link]
-
Taha, M., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Bioorganic Chemistry, 145, 107065. [Link]
-
Taha, M., et al. (2022). α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. Molecules, 27(17), 5464. [Link]
-
Taha, M., et al. (2022). α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. Molecules, 27(17), 5464. [Link]
-
ResearchGate. Inhibitory effect (IC 50 ) of samples and positive control acarbose for alpha-glucosidase. [Link]
-
Kelley, D. E., et al. (1998). Efficacy and Safety of Acarbose in Insulin-Treated Patients With Type 2 Diabetes. Diabetes Care, 21(12), 2056–2061. [Link]
-
Taha, M., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3182. [Link]
-
He, K., Shi, J. C., & Mao, X. M. (2014). Safety and efficacy of acarbose in the treatment of diabetes in Chinese patients. Therapeutics and clinical risk management, 10, 433–440. [Link]
-
ResearchGate. IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. [Link]
-
Shobana, S., Sreerama, Y. N., & Malleshi, N. G. (2009). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Food chemistry, 115(2), 391-401. [Link]
-
Nabati, F., et al. (2012). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Journal of botanic sciences, 4(1), 1-8. [Link]
-
Scheen, A. J. (2003). Clinical efficacy of acarbose in diabetes mellitus: a critical review of controlled trials. Diabetes & metabolism, 29(4 Pt 2), 5S19-5S26. [Link]
-
Al-Ostoot, F. H., et al. (2021). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 26(21), 6696. [Link]
-
Wang, Y., et al. (2023). Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. Molecules, 28(14), 5345. [Link]
-
Razavi, B. M., et al. (2023). The effects of acarbose treatment on cardiovascular risk factors in impaired glucose tolerance and diabetic patients: a systematic review and dose–response meta-analysis of randomized clinical trials. Frontiers in nutrition, 10, 1205391. [Link]
-
Asadi, S., et al. (2024). In vivo anti-diabetic and anti-lipidemic evaluations of an excellent synthetic α-glucosidase inhibitor with dihydropyrano[3,2-c]quinoline skeleton. Journal of the Iranian Chemical Society, 1-11. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review of Herbal Therapeutics in Cervical Cancer: Bioactive Plant Compounds and their Anticancer Mechanisms. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. [Link]
Sources
- 1. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives [mdpi.com]
- 5. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Clinical efficacy of acarbose in diabetes mellitus: a critical review of controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized double-blind trial of acarbose in type 2 diabetes shows improved glycemic control over 3 years (U.K. Prospective Diabetes Study 44) [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo anti-diabetic and anti-lipidemic evaluations of an excellent synthetic α-glucosidase inhibitor with dihydropyrano[3,2-c]quinoline skeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Quinoline-2-Carboxylic Acid
Introduction: In the landscape of oncological research, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of a promising member of this family: quinoline-2-carboxylic acid. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for its evaluation, and present a comparative analysis against established chemotherapeutic agents. This document is designed to be a practical, in-depth resource, grounded in scientific integrity and extensive experimental validation.
Mechanistic Rationale: Targeting the Hallmarks of Cancer
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1] Specifically, derivatives of quinoline-2-carboxylic acid have been shown to trigger the intrinsic apoptotic pathway. This is a critical self-destruct mechanism that is often dysregulated in cancer cells. The mode of action involves the modulation of the Bcl-2 family of proteins, leading to the activation of downstream effector caspases and subsequent programmed cell death.
A key derivative, a quinoline-2-carboxylic acid aryl ester, has demonstrated the ability to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a pivotal event that leads to the activation of initiator caspase-9 and effector caspase-7, ultimately executing the apoptotic program.[2] Furthermore, this compound has been observed to induce cell cycle arrest at the S phase, preventing DNA replication and further proliferation of cancer cells.[2] Some quinoline derivatives have also been shown to activate the extrinsic apoptotic pathway through caspase-8 activation, highlighting the molecule's potential for a multi-pronged attack on cancer cells.
In Vitro Validation: A Step-by-Step Experimental Workflow
A rigorous in vitro evaluation is the cornerstone of validating any potential anticancer agent. The following experimental workflow provides a systematic approach to characterizing the efficacy and mechanism of action of quinoline-2-carboxylic acid.
Caption: A streamlined workflow for the in vitro validation of quinoline-2-carboxylic acid's anticancer activity.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of quinoline-2-carboxylic acid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin or cisplatin. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with quinoline-2-carboxylic acid at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining): This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Unveiling the Molecular Players: Western Blot Analysis
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with quinoline-2-carboxylic acid, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-7. Use an antibody against β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Comparative Performance: Quinoline-2-Carboxylic Acid vs. Standard Chemotherapeutics
A critical aspect of validating a new anticancer compound is to benchmark its performance against existing drugs.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 | [2] |
| Cisplatin | HeLa (Cervical) | ~5-10 | |
| Doxorubicin | MCF-7 (Breast) | ~0.5-1.5 | |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant Cytotoxicity |
Note: IC50 values for Cisplatin and Doxorubicin are representative ranges from various studies and may vary depending on experimental conditions. "Significant" indicates reported activity without a specific IC50 value in the cited source.
The data indicates that a derivative of quinoline-2-carboxylic acid exhibits potent cytotoxic activity against prostate cancer cells.[2] Furthermore, the parent compound has shown significant growth inhibition and cytotoxicity against breast and cervical cancer cell lines, respectively. While a direct head-to-head comparison with doxorubicin in the same study is not available, the demonstrated activity of quinoline-2-carboxylic acid and its derivatives positions them as promising candidates for further development.
In Vivo Validation: Translating In Vitro Findings to a Living System
While in vitro studies provide a foundational understanding, in vivo validation is essential to assess the therapeutic potential of a compound in a complex biological system.
Caption: A typical workflow for evaluating the in vivo anticancer efficacy of quinoline derivatives.
While in vivo data for the parent quinoline-2-carboxylic acid is limited, studies on its derivatives have shown promising results. For instance, a quinoline-2-thione derivative demonstrated potent anticancer activity in a xenograft model using SKOV3 ovarian cancer cells, with no apparent toxicity to the mice.[3] Another novel quinoline derivative, DFIQ, induced cell death in an in vivo zebrafish xenograft model.[4] These findings strongly support the potential of the quinoline-2-carboxylic acid scaffold for in vivo efficacy.
Signaling Pathway Visualization
The convergence of evidence points towards the induction of apoptosis as a primary mechanism of action for quinoline-2-carboxylic acid and its derivatives. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed apoptotic signaling pathway induced by quinoline-2-carboxylic acid derivatives.
Conclusion and Future Directions
The collective evidence strongly supports the anticancer activity of quinoline-2-carboxylic acid. Its ability to induce apoptosis through the modulation of key regulatory proteins like Bax and Bcl-2, and subsequent caspase activation, makes it a compelling candidate for further preclinical and clinical development. The provided experimental framework offers a robust starting point for researchers to validate these findings and explore the full therapeutic potential of this promising molecule.
Future research should focus on:
-
In vivo efficacy studies of the parent quinoline-2-carboxylic acid to establish its therapeutic window and anti-tumor effects in animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion profiles.
-
Structure-activity relationship (SAR) studies to optimize the quinoline scaffold for enhanced potency and selectivity.
-
Investigation into combination therapies with other anticancer agents to explore potential synergistic effects.
By systematically addressing these areas, the scientific community can pave the way for the potential translation of quinoline-2-carboxylic acid from a promising lead compound into a clinically effective anticancer therapeutic.
References
- Jain, A. K., et al. (2019). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 27(15), 3247-3263.
- Ramaiyan, D., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(1), 536-550.
- Chen, Y., et al. (2021). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Journal of Ovarian Research, 14(1), 1-12.
- Tsai, A. C., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 20(8), 14696-14710.
- Wang, Y., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8889.
- Chen, Y., et al. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Journal of Ovarian Research, 17(1), 1-13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Study of Quinoline Derivatives as Antimicrobial Agents: A Guide for Researchers
In the ever-present battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the heterocyclic compounds that have garnered significant attention, quinoline and its derivatives stand out for their broad spectrum of biological activities. This guide provides a comparative analysis of various quinoline derivatives, offering insights into their antimicrobial efficacy, mechanisms of action, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of antimicrobial chemotherapy.
Introduction to the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in a number of natural products and have been successfully developed into drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[2] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[3]
The antimicrobial prowess of quinoline derivatives is not a recent discovery; however, the rise of multidrug-resistant (MDR) pathogens has revitalized interest in developing new generations of these compounds.[4] This guide will delve into a comparative study of different classes of quinoline derivatives, providing experimental data to support their potential as next-generation antimicrobial agents.
Comparative Antimicrobial Efficacy
To provide a clear and objective comparison, we will focus on three prominent classes of quinoline derivatives: Fluoroquinolones , 8-Hydroxyquinolines , and Chloroquinolines . Their performance against two clinically significant pathogens, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), will be evaluated based on their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates a higher potency of the antimicrobial agent.
Data Presentation
The following table summarizes the MIC values (in µg/mL) of representative compounds from each class against S. aureus and E. coli. These values have been compiled from various studies to provide a comparative overview.
| Derivative Class | Representative Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| Fluoroquinolones | Ciprofloxacin | 0.6 | 0.013 | [3] |
| Moxifloxacin | 0.049 | - | [5] | |
| Levofloxacin | 4 (MRSA) | - | [6] | |
| 8-Hydroxyquinolines | 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | 1.1 (MRSA) | - | [7][8] |
| 8-O-prenyl derivative (QD-12) | 12.5 | - | [7][8] | |
| Chloroquinolines | GSK 299423 | Potent activity (MRSA) | Potent activity | |
| Benzimidazole-quinoline hybrid (Compound 37) | - | 8 (K. pneumoniae) | [9] |
Note: MRSA indicates Methicillin-resistant Staphylococcus aureus. A dash (-) indicates that specific data for that strain was not provided in the cited sources.
Analysis of Performance
From the data presented, it is evident that fluoroquinolones like Ciprofloxacin and Moxifloxacin exhibit potent activity against both Gram-positive and Gram-negative bacteria, with Ciprofloxacin being particularly effective against E. coli.[3][5] However, the emergence of resistance, especially in S. aureus (MRSA), is a significant concern, as indicated by the higher MIC value for Levofloxacin against an MRSA strain.[6]
8-Hydroxyquinoline derivatives show promising activity, particularly against MRSA.[7][8] The high potency of 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) highlights the importance of halogen substitutions on the quinoline ring for enhanced antibacterial action.[7][8]
Mechanisms of Action: A Comparative Overview
The antimicrobial activity of quinoline derivatives is attributed to several mechanisms, with the primary targets often being essential bacterial enzymes.
Fluoroquinolones are well-characterized inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] By stabilizing the enzyme-DNA complex, they induce lethal double-strand breaks in the bacterial chromosome, thereby inhibiting DNA replication and transcription.
8-Hydroxyquinolines are believed to exert their antimicrobial effects through multiple mechanisms. They can chelate metal ions that are essential for bacterial enzyme function and can also disrupt the bacterial cell membrane.
Chloroquinolines and their derivatives can also have varied mechanisms. Some, like the antimalarial drug chloroquine, are known to interfere with heme detoxification in malaria parasites. In bacteria, their mechanisms can include DNA intercalation and inhibition of essential enzymes. The development of hybrid molecules often aims to incorporate multiple mechanisms of action to combat resistance.
Signaling Pathway and Mechanism Visualization
The following diagram illustrates the primary mechanism of action for fluoroquinolones, a well-understood example of quinoline derivatives' interaction with bacterial machinery.
Caption: Mechanism of action of fluoroquinolones.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[3]
-
Position 6: Substitution with a fluorine atom is a hallmark of the fluoroquinolone class and is crucial for their high antibacterial activity.
-
Position 7: The presence of a piperazine ring or other nitrogen-containing heterocycles at this position often enhances the spectrum of activity, particularly against Gram-negative bacteria.[6]
-
Position 8: Halogen substitutions (Cl, Br) and hydroxyl groups at this position, as seen in 8-hydroxyquinolines, are associated with potent antimicrobial effects.[2][7][8]
-
Hybrid Molecules: Fusing the quinoline scaffold with other pharmacologically active moieties, such as benzimidazoles or thiazoles, can lead to compounds with enhanced efficacy and novel mechanisms of action.[2]
The following diagram illustrates the key SAR points for the quinoline scaffold.
Caption: Key structure-activity relationships of quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis of a quinoline derivative and for assessing its antimicrobial activity.
Synthesis of a Quinoline Derivative via Friedländer Synthesis
The Friedländer synthesis is a classical and versatile method for the preparation of quinolines.[11] It involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2-aminobenzaldehyde (1 equivalent) and a ketone with an α-methylene group (e.g., acetone, 1.2 equivalents) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.[12]
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The precipitated solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline derivative.
The following diagram outlines the workflow for the Friedländer synthesis.
Caption: Workflow for Friedländer synthesis of quinoline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method.[13][14]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[4] Leave a well with only broth as a growth control and another with broth and the highest concentration of the solvent as a solvent toxicity control.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[4] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15][16]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[4]
The following diagram illustrates the broth microdilution workflow.
Sources
- 1. asm.org [asm.org]
- 2. researchgate.net [researchgate.net]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. protocols.io [protocols.io]
A Comparative Guide to the Efficacy of Quinaldic Acid and Other Inhibitors Targeting Kynurenine 3-Monooxygenase
This guide provides an in-depth, objective comparison of the inhibitory efficacy of quinaldic acid (also known as quinoline-2-carboxylic acid) and other prominent small molecules against Kynurenine 3-Monooxygenase (KMO). The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of the kynurenine pathway and its therapeutic modulation.
Introduction: The Significance of KMO Inhibition
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, playing a critical role in cellular energy production.[1] Under inflammatory conditions, enzymes within this pathway, particularly Kynurenine 3-Monooxygenase (KMO), are upregulated.[1] KMO, an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine (L-KYN) to 3-hydroxykynurenine (3-HK).[2][3]
The significance of KMO as a therapeutic target stems from the divergent physiological effects of its downstream metabolites. Inhibition of KMO is a promising strategy for treating neurodegenerative diseases because it reduces the production of the neurotoxin 3-HK and the excitotoxic NMDA receptor agonist quinolinic acid (QUIN).[2][4][5] Concurrently, blocking this step shunts the pathway toward the production of kynurenic acid (KYNA), a neuroprotective metabolite known to antagonize NMDA and α7-nicotinic acetylcholine receptors.[2][3][5] Therefore, potent and selective KMO inhibitors are highly sought after for their potential to rebalance this pathway towards neuroprotection.
Mechanism of KMO Catalysis
Understanding the enzyme's catalytic cycle is fundamental to appreciating inhibitor design. The process is initiated by the binding of L-kynurenine and NADPH.[4][6] Subsequently, the flavin adenine dinucleotide (FAD) cofactor is reduced by NADPH, which then dissociates as NADP+.[3][4] Molecular oxygen then binds, forming a reactive L-KYN-FAD-hydroperoxide intermediate that hydroxylates the substrate.[3] The final and rate-limiting step is the release of the product, 3-HK.[4][6]
Comparative Analysis of KMO Inhibitors
While quinaldic acid itself is more recognized as a metabolite in microbial quinoline degradation, its core structure is a recurring motif in various enzyme inhibitors.[7][8] In the context of KMO, its relevance is often as a structural analogue or scaffold for more complex inhibitors. Here, we compare its conceptual inhibitory potential against well-established, potent KMO inhibitors.
The primary metric for comparing inhibitor efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value denotes higher potency.
Data Presentation: Inhibitor Efficacy (IC50)
| Inhibitor | Chemical Class | IC50 (nM) | Key Characteristics & Insights |
| Quinaldic Acid | Quinoline Carboxylic Acid | Not established as a direct, potent KMO inhibitor | Serves as a foundational scaffold. Its microbial metabolite, kynurenic acid, is the neuroprotective goal of KMO inhibition.[7] |
| Ro 61-8048 | Benzenesulfonamide | 37 nM[1][9] | A potent, selective, and orally active inhibitor.[9] Its neuroprotective effects are primarily attributed to peripheral KMO inhibition, as it has poor brain permeability.[2] |
| UPF 648 | Cyclopropane Carboxylic Acid | 20 nM[10][11] | A highly potent and selective KMO inhibitor.[11] It functions by binding near the FAD cofactor, inducing a conformational change that prevents substrate binding.[1][12] |
| GSK366 | Benzisoxazole | 2.3 nM (human KMO) | An example of a next-generation, highly potent inhibitor developed through structure-based design.[4] |
From a field perspective, the development from substrate analogues to highly potent, structurally distinct molecules like Ro 61-8048 and UPF 648 demonstrates the power of rational drug design. While Ro 61-8048's efficacy is limited by its inability to cross the blood-brain barrier, it validates the concept that even peripheral KMO inhibition can beneficially alter brain chemistry by increasing systemic L-kynurenine, which can then enter the brain and be converted to neuroprotective KYNA.[2]
Visualizing the Kynurenine Pathway and KMO Inhibition
To contextualize the action of these inhibitors, the following diagram illustrates the pivotal position of KMO in the kynurenine pathway.
Caption: Experimental workflow for a KMO spectrophotometric inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.5.
-
Inhibitor Stock: Dissolve the test compound (e.g., UPF 648) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations.
-
Enzyme Solution: Dilute recombinant human KMO enzyme in chilled Assay Buffer to the desired working concentration.
-
Substrate Solution: Prepare a solution containing L-Kynurenine and NADPH in Assay Buffer. Final concentrations in the well should be optimized around the Km for each substrate (e.g., ~78 µM for L-Kynurenine). [13]
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 10 µL of each serially diluted inhibitor concentration to respective wells. For control wells (0% and 100% inhibition), add vehicle (e.g., DMSO diluted in buffer).
-
Add 70 µL of the KMO enzyme solution to all wells except the "no enzyme" control.
-
Causality Check: Pre-incubate the plate for 15 minutes at 37°C. This step is crucial to allow the inhibitor to bind to the enzyme before the reaction starts, ensuring an accurate potency measurement, especially for slow-binding inhibitors.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over a period of 30-60 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The comparative analysis demonstrates that while quinaldic acid provides a relevant chemical scaffold, compounds like Ro 61-8048 and UPF 648 are vastly more potent inhibitors of KMO, with IC50 values in the nanomolar range. [1][9][10][11]The development of KMO inhibitors has progressed significantly, driven by a deep understanding of the enzyme's structure and mechanism.
The primary challenge remaining in the field is the development of inhibitors that combine high potency with excellent brain permeability to directly target KMO in the central nervous system. [2]Achieving this would maximize the therapeutic potential of KMO inhibition by simultaneously decreasing local neurotoxin production and increasing the concentration of neuroprotective kynurenic acid directly within the brain. [2]The protocols and comparative data presented in this guide offer a robust framework for researchers aiming to discover and validate the next generation of KMO inhibitors.
References
-
Amaral, M., et al. (2021). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Journal of Neurochemistry. Available at: [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Tojo, Y., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. Available at: [Link]
-
Fouad, M. A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Kynurenine 3-monooxygenase. Retrieved from: [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from: [Link]
-
Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved from: [Link]
-
Li, D., et al. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. Available at: [Link]
-
Wikipedia. (n.d.). Quinaldic acid. Retrieved from: [Link]
-
Tojo, Y., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of KMO by UPF 648. Retrieved from: [Link]
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Angapelly, S., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from: [Link]
-
Fetzner, S., & Lingens, F. (1993). Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases. Biological Chemistry Hoppe-Seyler. Available at: [Link]
Sources
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 5. gladstone.org [gladstone.org]
- 6. mdpi.com [mdpi.com]
- 7. Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinaldic acid 98 93-10-7 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Quinoline-2-Carboxylic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged heterocyclic system, foundational to a multitude of therapeutic agents. This guide provides an in-depth comparison of quinoline-2-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) across various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and visualize complex biological interactions to provide a comprehensive resource for the rational design of novel quinoline-2-carboxylic acid-based therapeutics.
The Quinoline-2-Carboxylic Acid Core: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The introduction of a carboxylic acid group at the 2-position creates a key pharmacophore that can be readily modified to modulate the compound's physicochemical properties and biological activity. This carboxylic acid moiety can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions, which can be crucial for target engagement.[3]
Comparative Analysis of Biological Activities and Structure-Activity Relationships
The biological profile of quinoline-2-carboxylic acid analogs is highly dependent on the nature and position of substituents on the quinoline ring.[4] This section explores the SAR of these analogs in key therapeutic areas.
Antimicrobial Activity
Quinolone antibiotics, a well-established class of antibacterial agents, traditionally feature a 4-oxo-3-carboxylic acid pharmacophore. However, derivatives of quinoline-2-carboxylic acid have also demonstrated significant antimicrobial potential.[5][6] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7]
Key SAR Insights for Antimicrobial Activity:
-
Substitution at the Carboxylic Acid: Derivatization of the carboxylic acid at the 2-position into amides, esters, or heterocyclic bioisosteres can significantly impact antimicrobial potency. For instance, the synthesis of Schiff bases, thiazolidinones, and oxadiazoles from a quinoline-2-carboxylic acid precursor has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.[5]
-
Aromatic Ring Substituents: The nature and position of substituents on the benzenoid ring of the quinoline nucleus play a critical role. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhance antibacterial activity.[1] For example, the presence of a fluorine atom in the quinoline skeleton has been shown to contribute to improved antimicrobial activity.[1]
-
Hybrid Molecules: The conjugation of the quinoline-2-carboxylic acid scaffold with other pharmacologically active moieties, such as benzimidazoles, can lead to hybrid compounds with enhanced antimicrobial properties. The linker connecting the two heterocyclic systems is a key determinant of activity.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline-2-Carboxylic Acid Analogs
| Compound ID | R Group (Modification of Carboxylic Acid) | Staphylococcus aureus | Escherichia coli | Reference |
| Parent Acid | -COOH | >250 | >250 | [8] |
| Analog 1 | Schiff base derivative | 62.5 | 125 | [5] |
| Analog 2 | Thiazolidinone derivative | 31.25 | 62.5 | [5] |
| Analog 3 | Oxadiazole derivative | 125 | 250 | [5] |
Note: The specific structures of the analogs are detailed in the cited reference. The data presented here is illustrative of the general trends observed.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Quinoline derivatives have emerged as promising candidates, with their anti-inflammatory effects often attributed to the inhibition of key inflammatory mediators and signaling pathways.[9] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[10]
Key SAR Insights for Anti-inflammatory Activity:
-
Carboxylic Acid Position: While quinoline-4-carboxylic acids are more extensively studied for their anti-inflammatory properties, quinoline-2-carboxylic acid and its derivatives also exhibit significant activity.[3]
-
Amide and Ester Derivatives: Conversion of the carboxylic acid to various amides and esters can modulate the anti-inflammatory potency.[9]
-
Mechanism of Action: The anti-inflammatory effects of some quinoline derivatives are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[9][11]
Table 2: Comparative In Vitro Anti-inflammatory Activity (IC50, µM) of Quinoline Carboxylic Acid Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | LPS-induced NO production | RAW 264.7 | >100 | [3] |
| Quinoline-4-carboxylic acid | LPS-induced NO production | RAW 264.7 | 45.2 | [3] |
| Indomethacin (Control) | LPS-induced NO production | RAW 264.7 | 25.8 | [3] |
Note: This table highlights the difference in activity based on the carboxylic acid position. Further derivatization of the quinoline-2-carboxylic acid scaffold is a promising strategy to enhance its anti-inflammatory potency.
Enzyme Inhibitory Activity
The quinoline scaffold is a versatile template for the design of enzyme inhibitors targeting a wide range of proteins.[12][13] The carboxylic acid group at the 2-position can serve as a crucial anchoring point within the enzyme's active site.
Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for antiviral and anticancer therapies.[13] A series of 2-aryl-quinoline-4-carboxylic acid analogs have been developed as potent DHODH inhibitors.[13] While this example focuses on a 4-carboxylic acid, the SAR principles can inform the design of quinoline-2-carboxylic acid-based inhibitors.
Key SAR Insights for DHODH Inhibition:
-
Aryl Substituent at C2: The nature of the aryl group at the 2-position is critical for potent inhibition.
-
Fluorine Substitution: A fluorine atom at the 6-position of the quinoline ring significantly enhances inhibitory activity.[13]
-
Carboxylic Acid: The carboxylic acid at the 4-position is essential for binding to the enzyme.
Table 3: Comparative DHODH Inhibitory Activity (IC50, nM) of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs
| Compound ID | R1 (at C6) | R2 (Aryl group at C2) | DHODH IC50 (nM) | Reference |
| Analog A | H | Phenyl | 260 | [13] |
| Analog B (C44) | F | 5-isopropyl-2-methyl-4-phenoxyphenyl | 1 | [13] |
This data illustrates the dramatic effect of specific substitutions on enzyme inhibitory potency.
Experimental Protocols: A Self-Validating System
The reliability of SAR studies hinges on the robustness and reproducibility of the experimental assays. This section provides detailed, step-by-step protocols for key methodologies used to evaluate the biological activity of quinoline-2-carboxylic acid analogs.
Synthesis of Quinoline-2-Carboxylic Acid Analogs (General Scheme)
The synthesis of quinoline-2-carboxylic acid derivatives often starts from the parent acid, which can be activated and then reacted with various nucleophiles.[5]
Caption: General synthetic workflow for amide and ester derivatives of quinoline-2-carboxylic acid.
Step-by-Step Protocol for Amide Synthesis:
-
Acid Chloride Formation: To a solution of quinoline-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) dropwise.
-
Work-up and Purification: Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Antimicrobial Susceptibility Testing: Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Caption: Workflow for the well diffusion antimicrobial susceptibility assay.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-2-carboxylic acid analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which quinoline-2-carboxylic acid analogs exert their biological effects is paramount for rational drug design.
Antimicrobial Mechanism: DNA Gyrase Inhibition
As previously mentioned, a primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase. This enzyme is crucial for maintaining the proper topology of DNA during replication. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[7] The carboxylic acid at the 2-position, along with other key functional groups, can interact with the enzyme-DNA complex.
Caption: Simplified diagram of DNA gyrase inhibition by quinoline-2-carboxylic acid analogs.
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
The NF-κB signaling pathway is a central hub for inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[9][11]
Caption: Proposed mechanism of NF-κB pathway inhibition by quinoline-2-carboxylic acid analogs.
Conclusion and Future Directions
The quinoline-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these analogs. By systematically modifying the core structure and evaluating the resulting compounds in robust and well-defined assays, researchers can continue to unlock the full therapeutic potential of this important class of molecules.
Future research should focus on:
-
Systematic SAR studies: A comprehensive exploration of the chemical space around the quinoline-2-carboxylic acid core is needed to develop more potent and selective agents.
-
Elucidation of specific molecular targets: While general mechanisms of action are known, identifying the precise molecular targets of these compounds will enable more targeted drug design.
-
Pharmacokinetic and in vivo studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
This guide provides a solid foundation for these future endeavors, empowering researchers to design and develop the next generation of quinoline-2-carboxylic acid-based drugs.
References
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2025). ResearchGate. [Link]
-
Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). PubMed. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. [Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). ResearchGate. [Link]
-
DNA Gyrase as a Target for Quinolones. (n.d.). MDPI. [Link]
-
Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (n.d.). ACS Publications. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). ACS Publications. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). SpringerLink. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (n.d.). PubMed Central. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). PubMed Central. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (n.d.). MDPI. [Link]
-
Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. (n.d.). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoline-2-carboxylic Acid: A Comparative Guide to Selecting the Hydrochloride Salt vs. the Free Base for Experimental Success
For researchers in drug development and the broader scientific community, selecting the appropriate form of a chemical compound is a critical decision that profoundly impacts experimental outcomes. Quinoline-2-carboxylic acid, also known as quinaldic acid, is a versatile compound with applications ranging from a metabolite in the kynurenine pathway to a potential therapeutic agent.[1][2] This guide provides an in-depth comparison of quinoline-2-carboxylic acid hydrochloride and its free base form, offering the technical insights and experimental data necessary to make an informed choice for your specific research needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between the hydrochloride salt and the free base of quinoline-2-carboxylic acid lie in their physicochemical properties. The addition of a hydrochloride moiety significantly alters the molecule's polarity, which in turn affects its solubility, stability, and handling characteristics.
| Property | Quinoline-2-carboxylic Acid (Free Base) | This compound | Rationale for Difference |
| Chemical Structure | C₁₀H₇NO₂ | C₁₀H₇NO₂ · HCl | The hydrochloride salt has a protonated quinoline nitrogen, forming an ionic bond with a chloride ion. |
| Molecular Weight | 173.17 g/mol [3] | 209.63 g/mol | Addition of HCl (36.46 g/mol ) to the free base. |
| Appearance | Off-white or yellow crystalline powder[3] | White to off-white crystalline powder | Salt formation can influence crystal lattice and appearance. |
| Aqueous Solubility | Moderately soluble (14 mg/mL at 25°C)[3][4] | Highly soluble | The ionic nature of the salt significantly enhances its interaction with polar water molecules. |
| Organic Solvent Solubility | Generally more soluble in organic solvents like DMSO, ethanol, and methanol.[4][5] | Less soluble in non-polar organic solvents. | The non-ionic free base has better compatibility with organic solvents. |
| Hygroscopicity | Less hygroscopic | More hygroscopic | Salts, by nature, tend to attract and hold water molecules. |
| pH of Aqueous Solution | Weakly acidic | Acidic | The hydrochloride salt of a weak base will hydrolyze in water to produce an acidic solution. |
| Stability & Storage | Stable under standard conditions. | Generally stable, but its hygroscopic nature requires storage in a desiccated environment to prevent degradation.[6] | The potential for water absorption can affect the long-term stability and accurate weighing of the hydrochloride salt. |
Experimental Implications & Protocol Design
The choice between the hydrochloride salt and the free base is dictated by the specific requirements of the experiment.
For In Vitro Biological Assays:
In cell-based and biochemical assays, maintaining the compound's solubility in aqueous buffers is paramount.[7][8] For these applications, This compound is the superior choice due to its high water solubility. This ensures a homogenous solution and accurate dosing. However, it is crucial to consider the acidic nature of the hydrochloride salt solution, which may require pH adjustment to be compatible with the assay's physiological conditions.
Protocol 1: Preparation of an Aqueous Stock Solution (Hydrochloride Salt)
Objective: To prepare a high-concentration, sterile-filtered aqueous stock solution of this compound for use in biological assays.
Materials:
-
This compound
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS to achieve the target concentration (e.g., 50 mg/mL).[5]
-
Solubilization: Vortex the solution vigorously. If needed, use an ultrasonic bath to aid dissolution.[5]
-
pH Adjustment (if necessary): Measure the pH of the solution. If it is too acidic for your experimental system, adjust it with a sterile solution of NaOH, adding it dropwise while monitoring the pH.
-
Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a new sterile conical tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[5]
For Organic Synthesis and Medicinal Chemistry:
In synthetic applications, the free base of quinoline-2-carboxylic acid is often preferred . The acidic proton of the hydrochloride salt can interfere with many organic reactions, particularly those involving basic reagents or sensitive functional groups. The free base provides a neutral starting material, allowing for more controlled and predictable reactivity.[9]
Protocol 2: Liberation of the Free Base from the Hydrochloride Salt
Objective: To quantitatively convert this compound to its free base form for use in organic synthesis.
Materials:
-
This compound
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dilute hydrochloric acid (HCl) (for pH adjustment)
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Drying oven or desiccator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a beaker or flask.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate dropwise while stirring. You will observe effervescence (CO₂ gas evolution) as the acid is neutralized.
-
Precipitation: Continue adding the bicarbonate solution until the effervescence ceases and a precipitate (the free base) forms. Check the pH of the solution with pH paper or a pH meter to ensure it is neutral to slightly basic (pH 7-8).
-
Isolation: Collect the precipitated free base by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with cold deionized water to remove any residual salts.
-
Drying: Dry the purified quinoline-2-carboxylic acid free base in a drying oven at a moderate temperature (e.g., 50-60°C) or in a desiccator under vacuum to a constant weight.
Case Study: Quinaldic Acid as a Kynurenine Pathway Modulator
Quinaldic acid is a downstream metabolite of tryptophan via the kynurenine pathway.[1] This pathway is implicated in various physiological and pathological processes, including neurotransmission and immune response.[10] Dysregulation of the kynurenine pathway is associated with neurodegenerative diseases.[11] Quinaldic acid itself has shown antiproliferative activity in colon cancer cells.[2]
Caption: Simplified Kynurenine Pathway showing the formation of Quinaldic Acid.
Decision-Making Workflow
To aid in the selection process, the following workflow provides a logical guide for choosing the appropriate form of quinoline-2-carboxylic acid.
Caption: Workflow for choosing between hydrochloride and free base forms.
Conclusion
The decision to use this compound versus its free base is not trivial and has significant experimental consequences. The hydrochloride salt is the preferred form for biological assays due to its enhanced aqueous solubility, while the free base is the logical choice for organic synthesis to avoid unwanted side reactions. By understanding the fundamental physicochemical differences and applying the appropriate protocols, researchers can ensure the integrity and success of their experiments.
References
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Human Metabolome Database. (n.d.). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved from [Link]
-
PubChem. (n.d.). Quinaldic Acid. Retrieved from [Link]
-
ResearchGate. (2014). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from [Link]
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
Wikipedia. (n.d.). Quinaldic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. Retrieved from [Link]
-
MDPI. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]
-
Langner, E., et al. (2015). Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways. European Journal of Pharmacology, 757, 24-32. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Google Patents. (2000). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]
-
PubMed Central. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Retrieved from [Link]
-
MDPI. (2022). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Turn Solution to hcl salt. Retrieved from [Link]
-
Charles River. (n.d.). Cell-Based Bioassays for Biologics. Retrieved from [Link]
-
MDPI. (2022). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]
-
PubMed Central. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinaldic Acid | 93-10-7 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
- 8. longdom.org [longdom.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Quinoline-2-Carboxylic Acid for Researchers and Drug Development Professionals
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its derivatives are integral to the development of various pharmaceuticals, including antivirals, antibacterials, and anticancer agents. The strategic placement of the carboxylic acid group at the 2-position of the quinoline ring system offers unique opportunities for molecular derivatization and interaction with biological targets. This guide provides a comparative analysis of different synthetic methodologies for obtaining this valuable compound, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.
Introduction: The Significance of Quinoline-2-Carboxylic Acid
The quinoline scaffold is a privileged structure in drug discovery, and the 2-carboxy substitution provides a handle for a wide array of chemical transformations. This allows for the systematic exploration of the chemical space around the quinoline core to optimize pharmacological activity. The selection of an appropriate synthetic route is therefore a critical decision in any research and development program, balancing factors such as efficiency, scalability, cost, and environmental impact. This guide will explore three distinct and reliable methods for the synthesis of quinoline-2-carboxylic acid, providing a comparative framework for researchers to select the most suitable approach for their specific needs.
Method 1: Modern One-Pot Synthesis from 2-Aminobenzaldehyde and β-Nitroacrylates
This contemporary approach offers an efficient and convergent route to quinoline-2-carboxylate esters, which can be readily hydrolyzed to the target carboxylic acid. The one-pot nature of this reaction, combining multiple transformations without the isolation of intermediates, makes it an attractive option for rapid library synthesis and process development.[1][2][3]
Causality Behind Experimental Choices
This synthesis is designed as a domino reaction sequence. The choice of a strong, non-nucleophilic base is crucial for the final elimination step to proceed efficiently without competing side reactions. Acetonitrile is an excellent solvent choice as it is polar enough to facilitate the ionic intermediates while being relatively inert under the reaction conditions.[1][2]
Experimental Protocol: Synthesis of Ethyl Quinoline-2-carboxylate
This protocol is adapted from the work of Gabrielli, S., et al., published in Molecules (2016).[2]
Materials:
-
2-Aminobenzaldehyde
-
Ethyl (E)-3-nitroacrylate
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and ethyl (E)-3-nitroacrylate (1.1 mmol) in acetonitrile (10 mL).
-
Add the solid-supported base BEMP (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl quinoline-2-carboxylate.
-
For the final acid, the resulting ester is hydrolyzed by refluxing with aqueous sodium hydroxide, followed by acidification.[3]
Expected Yield: Good overall yields are typically reported for this method.[2]
Mechanistic Pathway
The reaction proceeds through a four-step sequence within a single pot:
-
Aza-Michael Addition: The amino group of 2-aminobenzaldehyde adds to the electron-deficient β-carbon of the nitroacrylate.
-
Intramolecular Henry Reaction: The in-situ generated intermediate undergoes an intramolecular nitro-aldol reaction.
-
Dehydration: The resulting alcohol undergoes elimination of water.
-
Nitrous Acid Elimination: The final step involves the elimination of nitrous acid, driven by the formation of the aromatic quinoline ring.
Caption: One-pot synthesis of quinoline-2-carboxylates.
Method 2: Classical Oxidation of 2-Methylquinoline (Quinaldine)
This is a traditional and straightforward method that relies on the oxidation of the methyl group at the 2-position of the readily available starting material, 2-methylquinoline (quinaldine). Various oxidizing agents can be employed, with selenium dioxide being a common and effective choice.
Causality Behind Experimental Choices
Selenium dioxide is a specific oxidizing agent for activated methyl and methylene groups adjacent to carbonyls or aromatic rings. The reaction is typically performed in a high-boiling solvent like dioxane or pyridine to ensure the reaction goes to completion. The product, quinaldic acid, is often insoluble in the reaction mixture upon cooling and can be isolated by simple filtration, which is a significant advantage in terms of purification.
Experimental Protocol: Oxidation of 2-Methylquinoline with Selenium Dioxide
Materials:
-
2-Methylquinoline (Quinaldine)
-
Selenium Dioxide (SeO₂)
-
Dioxane or Pyridine
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (10 mmol) in dioxane (50 mL).
-
Add selenium dioxide (12 mmol) to the solution.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, quinoline-2-carboxylic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold dioxane.
-
Recrystallize the crude product from ethanol to obtain pure quinoline-2-carboxylic acid.
Expected Yield: Moderate to good yields are achievable with this method.
Reaction Workflow
Caption: Workflow for the oxidation of 2-methylquinoline.
Method 3: Multi-step Synthesis via Camps Cyclization
This route offers a more classical, albeit longer, approach to quinoline-2-carboxylic acid, starting from readily available anilines. It involves the construction of a 2-hydroxyquinoline intermediate via the Camps cyclization, followed by a series of functional group transformations.
Causality Behind Experimental Choices
The Camps cyclization is a base-catalyzed intramolecular condensation that can yield 2-hydroxyquinolines. The subsequent conversion of the hydroxyl group to a chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride is a standard transformation. The chloro substituent is a good leaving group, facilitating nucleophilic substitution with a cyanide source. Finally, the nitrile is hydrolyzed under acidic or basic conditions to the desired carboxylic acid. Each step in this sequence is a well-established and reliable transformation in organic synthesis.
Experimental Protocols
This multi-step synthesis involves three distinct stages:
Step 1: Camps Cyclization to 2-Hydroxyquinoline [4]
-
An appropriate o-acylaminoacetophenone is heated in an alcoholic solution of sodium hydroxide to induce intramolecular condensation, yielding the 2-hydroxyquinoline.
Step 2: Conversion to 2-Chloroquinoline [5]
-
The 2-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to replace the hydroxyl group with a chlorine atom.
Step 3: Cyanation and Hydrolysis
-
The 2-chloroquinoline is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide, typically in a polar aprotic solvent like DMSO, to afford 2-cyanoquinoline.
-
The resulting 2-cyanoquinoline is hydrolyzed to quinoline-2-carboxylic acid under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.
Logical Relationship of the Multi-step Synthesis
Sources
- 1. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Quinoline-2-Carboxylic Acid Hydrochloride
Introduction
Quinoline-2-carboxylic acid hydrochloride, a member of the quinoline derivative family, is a vital reagent in synthetic chemistry and pharmaceutical development. Its structural motif is integral to various pharmacologically active compounds. However, the same properties that make it valuable also necessitate a rigorous and informed approach to its handling and disposal. The quinoline core is associated with significant health and environmental hazards, including potential carcinogenicity and aquatic toxicity.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our objective is to move beyond mere procedural lists, offering a deep-seated rationale for each action, grounded in chemical principles and regulatory standards.
Part 1: Core Hazard Profile & Risk Assessment
Understanding the "why" is paramount to ensuring consistent and safe laboratory practices. The disposal protocol for this compound is dictated by its intrinsic chemical hazards.
The primary risks stem from the parent quinoline structure. Quinoline is classified as toxic if swallowed, harmful in contact with skin, a cause of serious skin and eye irritation, and is suspected of causing genetic defects.[1][2] Critically, it is also classified as a potential carcinogen (Category 1B).[1] Furthermore, it exhibits significant environmental toxicity, being harmful to aquatic life with long-lasting effects.[1] The hydrochloride salt renders the compound acidic, adding corrosivity concerns, while the carboxylic acid group presents its own reactivity profile.
Therefore, any waste stream containing this compound, regardless of concentration, must be treated as hazardous.
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] | Accidental ingestion can lead to severe health consequences. |
| Carcinogenicity | May cause cancer (Category 1B).[1] | Long-term or repeated exposure increases cancer risk. |
| Mutagenicity | Suspected of causing genetic defects.[1] | May cause heritable genetic damage. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][3][4] | Direct contact can cause chemical burns and damage. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Improper disposal can lead to significant environmental harm. |
| Acidity | As a hydrochloride salt, it forms an acidic solution. | Can cause corrosion and chemical burns; requires neutralization. |
Part 2: Waste Classification & Segregation
Proper disposal begins with correct classification and rigorous segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[5][6]
While this compound is not typically found on the EPA's P or U lists of acute hazardous wastes, the waste generated from its use will almost certainly be classified as hazardous based on its characteristics.[5] The toxicity of the quinoline moiety is the primary driver for this classification.
Causality: Segregating waste at the source is not merely a matter of housekeeping. It prevents dangerous chemical reactions within a waste container and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office. Mixing incompatible waste streams can generate heat, toxic gases, or even explosions.
Actionable Protocol:
-
Designate a specific, labeled hazardous waste container for all solid waste contaminated with this compound.
-
Designate a separate, labeled hazardous waste container for all liquid waste.
-
Never mix this waste stream with other chemical wastes unless explicitly approved by your EHS department.
Part 3: Personal Protective Equipment (PPE) Mandates
Given the compound's hazard profile, a robust PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-check the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of as hazardous solid waste.
-
Eye Protection: Use tight-sealing safety goggles or a face shield to protect against splashes.[2][4]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron is recommended.
-
Work Area: All handling and disposal preparation (e.g., neutralization) should be conducted inside a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[2]
Part 4: Step-by-Step Disposal Protocols
The following procedures provide a clear, validated pathway for managing different waste forms of this compound.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
Disposing of the pure, solid chemical requires it to be managed as a hazardous waste.
-
Do NOT attempt to dispose of the solid down the drain or in regular trash.
-
Ensure the original container is tightly sealed and the label is intact and legible.[7]
-
If repackaging is necessary, use a container made of compatible material and clearly label it with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Toxic, Carcinogen, Environmental Hazard).
-
Transfer the sealed container to your laboratory's designated hazardous waste accumulation area.
-
Your institution's EHS department will arrange for final disposal, which is typically high-temperature incineration at a licensed facility.[8]
Protocol 4.2: Disposal of Contaminated Solid Wastes
This category includes items like contaminated weighing paper, pipette tips, gloves, and paper towels from a spill cleanup.
-
Collect at Source: Place all contaminated solid materials immediately into a designated, clearly labeled hazardous waste container. A polyethylene drum or pail is often used.
-
Labeling: The container must be labeled with "Hazardous Waste" and a description of the contents (e.g., "Solid Debris contaminated with this compound").
-
Keep Closed: Keep the waste container sealed when not in use.
-
Disposal: When full, transfer the container to the main hazardous waste accumulation area for pickup by your EHS provider.
Protocol 4.3: Disposal of Aqueous Solutions
Aqueous solutions are common in experimental work. Due to the compound's aquatic toxicity and acidity, drain disposal is strictly forbidden.[1][8]
-
Initial Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled container. The container should be made of a corrosion-resistant material (e.g., glass or HDPE).[9]
-
Neutralization (The 'Why' and 'How'): The hydrochloride salt makes the solution acidic. While the final solution will still be disposed of as hazardous waste due to the quinoline content, neutralizing the acidity is a critical safety step to meet disposal facility requirements and prevent corrosion of storage drums.
-
a. Setup: Perform this procedure in a chemical fume hood. Place the waste container in a secondary containment bin.
-
b. Agent Selection: Use a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Causality: Using a strong base like NaOH can cause a rapid, exothermic reaction, leading to boiling and splashing of the hazardous solution.
-
c. Procedure: Slowly and incrementally add the weak base to the acidic solution while stirring gently. Monitor the pH of the solution using pH paper or a calibrated meter.
-
d. Validation: Continue adding the base until the pH is in the neutral range (typically between 6.0 and 8.0). This confirms the corrosivity characteristic has been removed.
-
-
Final Collection: Once neutralized, ensure the container is tightly sealed.
-
Labeling and Disposal: Label the container as "Hazardous Aqueous Waste, Neutralized, containing this compound." Transfer to the hazardous waste accumulation area for incineration or other approved treatment methods.
Protocol 4.4: Spill Management & Cleanup
Accidental spills must be handled immediately and correctly to mitigate exposure and environmental release.[10]
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably by a chemical fume hood.[10]
-
Don PPE: Wear the full PPE ensemble described in Part 3.
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow.[10] Do not use combustible materials like paper towels for the initial absorption.
-
Absorption: Cover the spill with the absorbent material, working from the outside in.
-
Collection: Carefully scoop or sweep the contaminated absorbent material into a designated, sealable hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (consult your SDS or EHS office), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Label and Dispose: Seal and label the container of spill debris as described in Protocol 4.2 and move it to the hazardous waste accumulation area.
Part 5: Disposal Decision Workflow
The following diagram provides a logical, at-a-glance workflow to guide the user from waste generation to final disposal.
Caption: Decision workflow for proper waste stream management.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the compound's inherent hazards, adhering to strict segregation and PPE protocols, and following validated disposal procedures for each waste type, researchers can effectively mitigate risks. This guide serves as a foundational document, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and EHS professionals, as they will be aligned with local and federal regulations.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]
-
New Jersey Department of Health. (Date N/A). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (Date N/A). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Greenflow. (2024). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. biosynth.com [biosynth.com]
- 9. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 10. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Quinoline-2-carboxylic acid hydrochloride is a specialized chemical compound that demands meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial handling to final disposal. As your Senior Application Scientist, this document is structured to provide not just instructions, but a foundational understanding of the "why" behind each safety protocol, fostering a culture of informed caution in your laboratory.
Immediate Safety and Hazard Assessment
This compound should be handled with the utmost care, assuming it possesses the hazards of both its parent compound, quinoline-2-carboxylic acid, and the corrosive nature of a hydrochloride salt. Quinoline derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2] The hydrochloride form may enhance these irritant properties and introduce a higher level of corrosivity.
Assumed Primary Hazards:
-
Skin and Eye Irritant/Corrosive: Direct contact can cause irritation or burns.[2][3]
-
Respiratory Tract Irritant: Inhalation of dust can lead to respiratory irritation.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against dermal absorption and chemical burns.[1] Gloves should be inspected for integrity before each use and changed regularly, or immediately upon contamination.[5] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects the eyes from accidental splashes of solutions or contact with airborne particles.[1] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or an Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges | An N95 respirator is essential when handling the solid, powdered form to prevent inhalation.[1] For operations that may generate vapors or aerosols, a respirator with appropriate cartridges is recommended.[6] | Task-Dependent |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A lab coat protects personal clothing and skin.[1] A chemical-resistant apron is advised when handling larger quantities or when there is a significant risk of splashes. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashes, such as bulk transfers or reactions.[1] | Secondary |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure risk. All manipulations of this compound should be performed within a certified chemical fume hood.[6][7]
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.[1]
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable liners.[1] Have spill control materials readily available.
2. Handling and Use:
-
Weighing: Carefully weigh the solid compound on a tared weigh boat or paper. Avoid creating dust.
-
Preparing Solutions: Slowly add the solid to the solvent to prevent splashing.[1] Given the hydrochloride nature, be mindful of potential exothermic reactions when dissolving in certain solvents.
-
Experimental Procedures: Maintain a safe distance from all reactions and utilize appropriate shielding.[1]
3. Cleanup and Decontamination:
-
Decontamination: All surfaces and glassware that have come into contact with the compound should be decontaminated with a suitable solvent, followed by a thorough wash with soap and water.[1]
-
PPE Removal: Remove personal protective equipment in a manner that avoids contaminating yourself. Dispose of single-use items in the appropriate hazardous waste stream.
Emergency Procedures: Spill and Exposure Management
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
-
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel and your supervisor.[8]
-
If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).[8] Do not use combustible materials.
-
For larger spills, or if you are unsure, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
After absorbing the material, place it in a sealed container for disposal as hazardous waste.[3]
-
Ventilate the area and wash it thoroughly after the cleanup is complete.[8]
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated PPE, glassware, and solutions, must be treated as hazardous waste.[9]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[9]
-
Containerization: Use only approved, properly labeled hazardous waste containers.[9] Ensure containers are kept closed when not in use.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved channels. Follow all local, state, and federal regulations for hazardous waste disposal.[10]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while ensuring a secure environment for all personnel.
References
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]
-
Maybridge. (2023). SAFETY DATA SHEET: 2-Quinoxalinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]
-
University of California. (n.d.). Standard Operating Procedure: Hydrochloric acid. Retrieved from [Link]
- Patel, H. D., & Vasava, D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Harvard University. (n.d.). Lab Safety Guideline Hydrochloric Acid. Retrieved from [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Scribd. (n.d.). Lab Safety Guideline Hydrochloric Acid | PDF. Retrieved from [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. scribd.com [scribd.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
